PROTAC ER
Description
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOSMHAAYKBET-UTCZBAMKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Protac Er Mediated Degradation
Ubiquitin-Proteasome System (UPS) Hijacking by PROTAC ER
The UPS is the primary pathway for controlled protein degradation in eukaryotic cells. protacerdegraders.com It involves a cascade of enzymatic reactions that tag proteins with ubiquitin, a small protein modifier, marking them for degradation by the 26S proteasome. nih.govacs.org this compound molecules exploit this natural pathway by bringing the target protein (ER) into close proximity with an E3 ubiquitin ligase, the enzyme responsible for the final step of ubiquitin transfer to the substrate. nih.govrsc.orgacs.orgprotacerdegraders.com
E3 Ubiquitin Ligase Recruitment Dynamics
This compound molecules contain a ligand that specifically binds to a chosen E3 ubiquitin ligase. rsc.org Commonly utilized E3 ligases in PROTAC design include Cereblon (CRBN) and Von Hippel-Lindau (VHL) due to the availability of ligands that can effectively recruit them. rsc.orgthno.orgrupress.orgnih.gov The dynamic interaction between the PROTAC and the E3 ligase is crucial for efficient target protein degradation. The PROTAC acts as an adapter, bringing the E3 ligase into proximity with the ER. nih.govrsc.orgacs.org
Ternary Complex Formation and Stabilization
A critical step in PROTAC-mediated degradation is the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein (ER), and the recruited E3 ubiquitin ligase. nih.govrsc.orgacs.orgrupress.orgfrontiersin.orgresearchgate.netexplorationpub.com The formation and stability of this complex are paramount for efficient ubiquitination. rupress.orgfrontiersin.orgresearchgate.netdiva-portal.org The linker connecting the ER-binding moiety and the E3 ligase-binding moiety within the PROTAC plays a crucial role in orienting the proteins correctly to facilitate favorable protein-protein interactions within the ternary complex. frontiersin.orgexplorationpub.comnih.gov The stability of this complex can influence the efficiency of degradation; even PROTACs with moderate affinity for the target protein can be potent degraders if they induce stable ternary complex formation. frontiersin.orgresearchgate.netdiva-portal.org However, at high PROTAC concentrations, a "hook effect" can occur, where the PROTAC primarily forms inactive binary complexes with either the target protein or the E3 ligase, reducing the formation of the productive ternary complex and thus decreasing degradation efficiency. frontiersin.orgdiva-portal.orgmdpi.com
Polyubiquitination of Estrogen Receptor
Once the ternary complex is formed, the recruited E3 ubiquitin ligase, in conjunction with an E2 conjugating enzyme, catalyzes the transfer of ubiquitin molecules to lysine (B10760008) residues on the Estrogen Receptor. nih.govacs.orgresearchgate.net This process typically involves the formation of a polyubiquitin (B1169507) chain, most commonly linked via lysine 48 (K48), which serves as a signal for proteasomal degradation. acs.orgexonpublications.com The polyubiquitination of ER marks it for recognition and processing by the proteasome. nih.govacs.org
Proteasomal Recognition and Degradation of Ubiquitinated ER
Following polyubiquitination, the tagged ER protein is recognized by the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins. nih.govacs.orgprotacerdegraders.comresearchgate.net The proteasome unfolds the ubiquitinated ER and cleaves it into smaller peptides. protacerdegraders.com Studies using proteasome inhibitors like MG132 or epoxomicin (B1671546) have confirmed that this compound-mediated degradation is dependent on proteasomal activity, as these inhibitors prevent the degradation of ER in the presence of PROTACs. nih.govmdpi.comacs.orgresearchgate.net After the degradation of the target protein, the PROTAC molecule is released from the complex and can participate in further cycles of ER degradation, highlighting the catalytic nature of PROTACs. rsc.orgprotacerdegraders.com
Specificity and Selectivity in ER Degradation
This compound molecules are designed to selectively target and degrade the Estrogen Receptor. This selectivity is primarily achieved through the high affinity and specificity of the ER-binding ligand incorporated into the PROTAC structure. rsc.orgacs.org
Discrimination between ERα and ERβ Subtypes
The Estrogen Receptor exists as two main subtypes, ERα and ERβ, encoded by different genes (ESR1 and ESR2, respectively). While both subtypes bind estrogen, they can have distinct tissue distribution and functional roles. illinois.edu Achieving selectivity between ERα and ERβ subtypes is a critical aspect of developing targeted therapies. The design of the ER-binding moiety within the PROTAC can be tailored to preferentially bind to either ERα or ERβ, thereby directing the degradation of the desired subtype. illinois.edu Research has explored ligands that exhibit subtype selectivity, and incorporating such ligands into PROTAC structures can potentially lead to this compound molecules that selectively degrade ERα or ERβ. illinois.edu For example, some PROTACs have been developed that effectively degrade ERα, including both wild-type and ESR1-mutated forms, which are relevant in the context of endocrine resistance in breast cancer. clinicaloptions.comprotacerdegraders.comacs.orgcancernetwork.com The ability of PROTACs to degrade ESR1-mutant ER is a key advantage over some traditional endocrine therapies. clinicaloptions.com
Degradation Profile of Wild-Type Estrogen Receptor
PROTAC ERs have demonstrated potent degradation of wild-type ERα in various breast cancer cell lines. Studies have shown that PROTAC ERs induce ERα degradation in a dose-dependent manner acs.orgnih.gov. For example, ERE-PROTAC was found to induce ERα degradation in MCF-7 cells with a DC50 (the concentration at which the drug causes 50% protein degradation) of less than 5 µM acs.orgnih.gov. Another VHL-based degrader, this compound Degrader-4, exhibited an IC50 of 0.3 nM for ER degradation in MCF-7 cells and achieved near-complete degradation (equal to 100%) at 0.3 µM medchemexpress.comglpbio.com.
Research findings indicate that ER degradation induced by PROTACs occurs rapidly. For instance, treatment of MCF-7 cells with 100 nM vepdegestrant (ARV-471) resulted in over 80% ER degradation within 4 hours aacrjournals.org. The extent of degradation achieved by PROTAC ERs like vepdegestrant in preclinical in vivo models has been reported to be greater (≥90%) compared to traditional selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) (40%-65%) aacrjournals.orgnih.gov. This more complete degradation correlates with improved tumor growth inhibition in preclinical models aacrjournals.orgnih.gov.
The effectiveness of PROTAC ERs against wild-type ER has been observed in different ERα-positive breast cancer cell lines, including MCF-7 and T47D cells acs.orgnih.gov. The degradation is mediated through the ubiquitin-proteasome system, as evidenced by the prevention of degradation upon co-incubation with proteasome inhibitors like MG132 acs.orgnih.gov.
Degradation Profile of Mutant Estrogen Receptor Variants (e.g., ESR1 activating mutations)
A significant challenge in treating ER-positive breast cancer is the development of resistance to endocrine therapy, often driven by acquired activating mutations in the ESR1 gene clinicaloptions.comoncodaily.com. These mutations, frequently occurring in the ligand-binding domain (LBD) at residues such as Y537 and D538, can lead to constitutive activation of ERα, making the receptor less dependent on estrogen and reducing the binding affinity of some endocrine therapy drugs rsc.orgclinicaloptions.comaacrjournals.orgoncodaily.com.
PROTAC ERs offer a promising strategy to overcome this resistance as they are designed to induce the degradation of the ER protein itself, regardless of its activation state or the presence of activating mutations clinicaloptions.comoncodaily.comprotacerdegraders.com. Preclinical studies have shown that this compound degraders are effective against various clinically relevant ESR1 mutations, including Y537S, D538G, Y537N, Y537C, E380Q, L536P, and V422del rsc.orgspringermedizin.deaacrjournals.org.
Vepdegestrant (ARV-471), for instance, has demonstrated equivalent potency in degrading clinically relevant ligand-independent ER mutants compared to wild-type ER aacrjournals.org. In preclinical models, vepdegestrant induced ≥90% degradation of both wild-type and mutant ER aacrjournals.orgnih.gov. This robust degradation translates to substantial tumor growth inhibition in models harboring ESR1 mutations, such as the Y537S patient-derived xenograft model aacrjournals.orgnih.gov.
Other PROTAC ERs, such as ERD-148, have also shown strong degradation activity against Y537S and D538G mutant ERα, exhibiting potent inhibitory activity in cell lines expressing these mutations rsc.orgresearchgate.net. Similarly, ERD-3111 achieved sub-nanomolar DC50 values for ER degradation and showed significant tumor regression and complete tumor growth inhibition in xenograft models with clinically relevant ESR1 mutations (Y537S, D538G), comparable to the efficacy seen with ARV-471 rsc.org.
The ability of PROTAC ERs to effectively degrade mutant ER variants highlights their potential to address a key mechanism of endocrine resistance and provides a rationale for their investigation in patients whose tumors harbor these mutations clinicaloptions.comoncodaily.com.
| Compound Name | PubChem CID |
| Estrogen Receptor (ER) | 2099 frontiersin.org |
| ARV-471 (Vepdegestrant) | 138454782 invivochem.cn, 164924072 guidetopharmacology.org (Note: Multiple CIDs may exist for related or identical compounds; these are based on search results) |
| ERE-PROTAC | Not explicitly found in search results with a CID. Described as a nucleic acid-conjugated PROTAC acs.orgnih.gov. |
| ERD-148 | Not explicitly found in search results with a CID. Mentioned as compound 11 and 36 in different contexts rsc.orgresearchgate.net. |
| ERD-308 | Not explicitly found in search results with a CID. Mentioned as compound 4 and 58 in different contexts rsc.orgmdpi.comresearchgate.net. |
| ERD-3111 | 164924072 guidetopharmacology.org |
| This compound Degrader-4 | 2361114-15-8 glpbio.com |
| Fulvestrant | 23675770 wikipedia.org (Note: Fulvestrant is a SERD, included for comparison as mentioned in results) |
| Elacestrant | 23642301 wikipedia.org (Note: Elacestrant is a SERD, included for comparison as mentioned in results) |
| Raloxifene (B1678788) | 5033 wellesley.edu |
| VH032 | 11906007 acs.org |
| TX-16 | Not explicitly found in search results with a CID. Mentioned as a CRBN ligand in ERD-3111 guidetopharmacology.org. |
| Estradiol (B170435) | 5757 wellesley.edu |
| 4-Hydroxytamoxifen | 108010 mdpi.com |
| LCL161 | 44407504 mdpi.com |
Data Table: Preclinical Degradation and Efficacy Data of Select PROTAC ERs
| This compound Name | Target ER Variant | Cell Line/Model | Assay Type | Key Finding (e.g., DC50, % Degradation, TGI) | Source |
| ERE-PROTAC | Wild-type ERα | MCF-7 | Immunoblotting | DC50 < 5 µM | acs.orgnih.gov |
| ERE-PROTAC | Wild-type ERα | T47D | Immunoblotting | Dose-dependent degradation | acs.orgnih.gov |
| This compound Degrader-4 | Wild-type ER | MCF-7 | Cellular assay | IC50 = 0.3 nM (degradation) | medchemexpress.comglpbio.com |
| This compound Degrader-4 | Wild-type ER | MCF-7 | Cellular assay | ~100% degradation at 0.3 µM | medchemexpress.comglpbio.com |
| ARV-471 (Vepdegestrant) | Wild-type ER | Multiple ER+ cell lines | Cellular assay | Rapid degradation (>80% within 4 hours) | aacrjournals.org |
| ARV-471 (Vepdegestrant) | Wild-type ER | Preclinical in vivo | Degradation levels | ≥90% degradation | aacrjournals.orgnih.gov |
| ARV-471 (Vepdegestrant) | Mutant ER (various) | Multiple ER+ cell lines | Cellular assay | Equivalently potent degradation | aacrjournals.org |
| ARV-471 (Vepdegestrant) | Mutant ER (Y537S) | ST941/HI PDX model | Tumor Growth | Tumor regression, 102% TGI | aacrjournals.orgnih.gov |
| ERD-148 | Wild-type ERα | MCF-7 | Inhibitory activity | IC50 = 0.8 nM (cell growth) | researchgate.net |
| ERD-148 | Mutant ER (Y537S) | cY537S MCF-7 | Inhibitory activity | IC50 = 10.5 nM (cell growth) | researchgate.net |
| ERD-148 | Mutant ER (D538G) | cD538G MCF-7 | Inhibitory activity | IC50 = 6.1 nM (cell growth) | researchgate.net |
| ERD-308 | Wild-type ERα | MCF-7 | Degradation | DC50 = 0.17 nM | mdpi.comresearchgate.net |
| ERD-3111 | Wild-type ER | Preclinical in vivo | Tumor Growth | Significant tumor regression | rsc.org |
| ERD-3111 | Mutant ER (Y537S, D538G) | Preclinical in vivo | Tumor Growth | Complete tumor growth inhibition | rsc.org |
| SNIPER(ER)-87 | Wild-type ERα | MCF-7 | Degradation | DC50 = 3 nM | mdpi.com |
Protac Er Design Principles and Chemical Space Exploration
Ligand Design for Estrogen Receptor Engagement
The design of the ER-binding ligand is a critical determinant of PROTAC ER efficacy and selectivity. This ligand, often referred to as the "warhead," is responsible for specifically recognizing and binding to the Estrogen Receptor.
Rational Design Approaches for ER Ligands
Rational design of ER ligands for PROTACs leverages structural information about the Estrogen Receptor, including its ligand-binding domain (LBD) and DNA-binding domain (DBD), as well as knowledge of existing ER-targeting molecules like Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs). rsc.orgacs.org
Initial proof-of-concept studies utilized natural ERα agonists like estradiol (B170435) as the ER-targeting moiety. mdpi.com Subsequent efforts have explored the use of established SERMs and SERDs. For instance, raloxifene (B1678788), a potent SERM, has been employed in this compound design, leading to compounds exhibiting robust ERα degradation. mdpi.comnih.gov Another approach has involved using the SERD AZD9496 as the ERα ligand. rsc.org Rational design also considers novel pharmacophore skeletons, such as oxabicycloheptane sulfonamide (OBHSA), to develop ERα ligands for PROTACs. mdpi.com
Beyond targeting the LBD, researchers have explored targeting the ERα DNA-binding domain (DBD) to circumvent LBD-mediated resistance mechanisms. acs.org This has involved utilizing natural DNA sequences that bind to the ERα DBD, such as the estrogen response element (ERE), as the recruiting unit in nucleic acid-conjugated PROTAC designs. rsc.orgacs.org Aptamers, which are oligonucleotide ligands, have also been investigated as ERα-binding moieties in PROTACs. mdpi.com
Structure-Activity Relationship (SAR) Studies of ER-Binding Moieties
Structure-Activity Relationship (SAR) studies are crucial for optimizing the affinity and specificity of the ER-binding ligand, as well as identifying suitable attachment points for the linker to the E3 ligase ligand. These studies involve systematic modifications to the chemical structure of the ER ligand and evaluating the impact of these changes on ER binding affinity and PROTAC-mediated degradation efficiency.
For example, SAR studies based on the co-crystal structure of raloxifene with the ER LBD have informed the design of PROTACs by identifying solvent-exposed regions suitable for linker attachment. rsc.orgnih.gov Variations in the linker length and composition, as well as the exit vector from the ER ligand, are also explored in SAR studies to optimize the formation of the ternary complex and subsequent degradation.
Early SAR studies with CRBN-based ERα PROTACs showed ineffective degradation, leading researchers to focus on VHL-based designs which demonstrated better ERα degradation. nih.gov This highlights the interplay between the ER ligand, linker, and E3 ligase ligand in achieving effective degradation, a key aspect investigated in SAR studies.
E3 Ubiquitin Ligase Ligand Selection and Optimization
The choice and optimization of the E3 ubiquitin ligase ligand are equally critical in this compound design. This ligand is responsible for recruiting a specific E3 ligase from the cellular machinery to the vicinity of the target ER protein. While hundreds of E3 ligases exist in the human body, only a limited number have been successfully employed in PROTAC development. rsc.org The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). nih.govrsc.orgrsc.org Inhibitors of Apoptosis Proteins (IAPs) have also been explored. nih.govrsc.orgmdpi.comjst.go.jp
Cereblon (CRBN)-Recruiting Ligands
Cereblon (CRBN) is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. Ligands that bind to CRBN, such as thalidomide (B1683933) derivatives, have been widely used in PROTAC design. nih.govrsc.orgjst.go.jpresearchgate.net Immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) are frequently employed as CRBN-recruiting ligands. researchgate.netwikipedia.orgwikipedia.orgmims.comfishersci.cawikipedia.orgfishersci.cauni.lucenmed.commims.comwikidata.orgnih.govnih.govnih.govscielo.org.mxharvard.edu
While CRBN-based PROTACs have shown success for various targets, initial studies with CRBN-based ERα PROTACs demonstrated limited degradation activity in certain concentration ranges. nih.gov However, ongoing research explores novel CRBN ligands and optimized linker strategies to improve the efficacy of CRBN-mediated ERα degradation. rsc.orgresearchgate.net
Von Hippel-Lindau (VHL)-Recruiting Ligands
The Von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2 E3 ubiquitin ligase complex. rsc.org Small molecule ligands targeting VHL have been successfully incorporated into PROTAC designs. nih.govrsc.org VHL-based ERα PROTACs have demonstrated potent degradation of ERα. rsc.orgmdpi.comnih.gov
Examples of VHL-recruiting ligands used in PROTAC design include peptidomimetic ligands and small molecules like VH032. acs.orgrsc.org Studies have shown that VHL-based ERα PROTACs can achieve high levels of ERα degradation at nanomolar concentrations. mdpi.comnih.gov The rational design of VHL-based ER PROTACs often starts from the co-crystal structure of the VHL protein with its ligand. rsc.org
Inhibitors of Apoptosis Proteins (IAPs)-Recruiting Ligands
Inhibitors of Apoptosis Proteins (IAPs), such as cIAP1, cIAP2, and XIAP, possess E3 ubiquitin ligase activity through their RING domains. rsc.orgjst.go.jp IAP antagonists, which mimic the N-terminal tetrapeptide of SMAC (second mitochondrial-derived activator of caspases), can be used to recruit IAPs for targeted protein degradation. jst.go.jpinvivochem.comacs.org PROTACs utilizing IAP ligands are sometimes referred to as Specific and Non-Genetic IAP-Dependent Protein Erasers (SNIPERs). nih.govmdpi.comjst.go.jp
The first ERα-targeting SNIPERs utilized a natural ERα agonist in combination with a cellular IAP (cIAP) ligand. mdpi.com Subsequent development has involved incorporating IAP antagonists like birinapant (B612068) derivatives as the E3 ligase recruiting moiety. rsc.orgjst.go.jpinvivochem.comnih.govciteab.com Studies have shown that IAP-based ERα degraders can effectively reduce ERα levels. rsc.org
| E3 Ubiquitin Ligase | Common Ligand Types | Examples of Ligands Used in PROTACs |
| Cereblon (CRBN) | Immunomodulatory imide drugs (IMiDs) | Thalidomide, Lenalidomide, Pomalidomide, Thalidomide-5-COOH, TD-106 researchgate.netwikipedia.orgwikipedia.orgmims.comfishersci.cawikipedia.orgfishersci.cauni.lucenmed.commims.comwikidata.orgnih.govnih.govnih.govscielo.org.mxharvard.edumedchemexpress.com |
| Von Hippel-Lindau (VHL) | Peptidomimetics, Small Molecules | VH032, (S,R,S)-AHPC-propargyl, VL285, VHL Ligand 8 acs.orgmedchemexpress.com |
| IAPs (cIAP1, cIAP2, XIAP) | SMAC mimetics, IAP antagonists | Birinapant derivatives, LCL161 derivative, cIAP1 ligand 1 rsc.orgjst.go.jpinvivochem.comnih.govciteab.commedchemexpress.com |
| MDM2 | Nutlin derivatives | Nutlin-3, Nutlin carboxylic acid nih.govmedchemexpress.comciteab.commybiosource.comcenmed.comcenmed.comgen.store |
Exploration and Discovery of Novel E3 Ligase Ligands for this compound
The selection and discovery of appropriate E3 ubiquitin ligase ligands are critical for the successful design of this compound molecules. The E3 ligase component of a PROTAC is responsible for bringing the target protein into proximity with the ubiquitylation machinery, leading to its degradation mdpi.comresearchgate.net. While a large number of E3 ligases exist in the human genome, only a limited subset has been successfully leveraged for targeted protein degradation via PROTACs to date researchgate.netfrontiersin.org.
For ER-targeting PROTACs, the most commonly employed E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL) rsc.orgfrontiersin.orgnih.gov. The advent of non-peptidic small-molecule ligands for CRBN and VHL has significantly advanced the field, enabling the design of more drug-like PROTACs with improved cellular permeability compared to earlier peptide-based PROTACs researchgate.netnih.govrsc.org.
Research efforts continue to explore and discover novel E3 ligase ligands to expand the repertoire of PROTACs and potentially target proteins that are not effectively degraded by CRBN or VHL recruitment. This involves various approaches, including target-based screening, phenotypic screening, and the use of advanced techniques such as DNA-encoded libraries (DELs) and computational methods researchgate.net. The identification of new E3 ligase partners could provide alternative degradation pathways, potentially overcoming resistance mechanisms or improving the degradation efficiency and selectivity of PROTAC ERs.
Several ER degraders have been developed utilizing different E3 ligase ligands. For instance, ARV-471, a prominent oral ER-targeting PROTAC in clinical trials, recruits the CRBN E3 ligase rsc.orgnih.govfrontiersin.org. Other studies have explored VHL-based ER PROTACs, such as TVHL-1 rsc.org. The choice of E3 ligase ligand can significantly impact the PROTAC's activity, selectivity, and pharmacokinetic properties acs.org.
Linker Chemistry and Architecture Optimization
Impact of Linker Length and Rigidity on Ternary Complex Formation
The length and rigidity of the linker play a pivotal role in facilitating the productive formation of the ternary complex between the ER, the PROTAC, and the E3 ligase nih.govacs.orgexplorationpub.comarxiv.orgexplorationpub.com. The linker must be of an optimal length and possess appropriate flexibility or rigidity to correctly orient the ER and the E3 ligase relative to each other, allowing for efficient ubiquitination of the target protein nih.govexplorationpub.comexplorationpub.com.
If the linker is too short, it may prevent the simultaneous binding of the PROTAC to both the ER and the E3 ligase due to steric clashes, hindering ternary complex formation explorationpub.com. Conversely, an overly long or excessively flexible linker can lead to a suboptimal spatial arrangement of the proteins within the ternary complex, reducing the efficiency of ubiquitination and subsequent degradation arxiv.orgexplorationpub.com. Studies on ER-targeting PROTACs have demonstrated a significant effect of linker length on degradation efficacy. For example, research has indicated that an optimal linker length of around 16 atoms may be ideal for certain ER-alpha targeting PROTACs nih.govlbiosystems.co.krnih.gov.
The rigidity of the linker also influences the conformation of the ternary complex nih.govarxiv.org. Incorporating rigid elements into the linker can help to pre-organize the PROTAC molecule, potentially favoring the conformation required for effective ternary complex formation and leading to more consistent degradation activity nih.govarxiv.org.
Chemical Properties of Linkers Influencing this compound Function
The chemical composition of the linker significantly impacts the physicochemical properties of the this compound, including its solubility, stability, and interaction with biological environments biochempeg.comexplorationpub.comnih.gov. Common chemical motifs used in PROTAC linkers include polyethylene (B3416737) glycol (PEG) chains and linear alkyl chains biochempeg.combroadpharm.comnih.govrsc.orglbiosystems.co.kr.
PEG linkers are often used to increase the hydrophilicity and solubility of PROTACs, which can be beneficial for aqueous formulations and reducing non-specific binding broadpharm.comlbiosystems.co.kr. Alkyl chains provide flexibility and can be easily synthesized with varying lengths nih.govrsc.org. The strategic incorporation of other functional groups or motifs, such as heterocyclic scaffolds or alkyne groups, can modulate the linker's properties, including rigidity and polarity nih.gov. The chemical nature of the linker can also influence the metabolic stability of the PROTAC biochempeg.com.
The choice of linker chemistry and attachment points to the ER ligand and E3 ligase ligand can also influence the selectivity of the PROTAC, potentially by affecting the specific orientation of the proteins within the ternary complex explorationpub.com.
Strategies for Improving Cellular Permeability through Linker Design
Cellular permeability is a major challenge in the development of PROTACs, as these molecules are typically larger than traditional small molecule drugs rsc.orgexplorationpub.comnih.gov. The linker design plays a crucial role in influencing the cell permeability of PROTAC ERs mdpi.comacs.orgexplorationpub.comacs.orgnih.gov.
Recent research has explored novel linker strategies and computational methods to better understand and predict PROTAC permeability acs.orgacs.org. Assays like the NanoBRET assay are used to evaluate cellular target engagement, providing insights into how well PROTACs can cross the cell membrane and reach their intracellular targets acs.org. Optimizing the balance between hydrophilicity and lipophilicity, as well as considering the linker's flexibility and conformational properties, are key aspects of designing PROTAC ERs with improved cellular permeability mdpi.comacs.org.
Rational Design and High-Throughput Screening Methodologies for this compound Discovery
The discovery and optimization of PROTAC ERs rely on a combination of rational design principles and high-throughput screening methodologies biochempeg.comtandfonline.com. Rational design involves leveraging structural information of the ER and known ligands, as well as insights into E3 ligase interactions and ternary complex formation, to guide the design of PROTAC molecules with desired properties acs.orgtandfonline.com.
High-throughput screening (HTS) allows for the rapid evaluation of large libraries of potential PROTAC molecules or their components tandfonline.com. This can involve screening for binding affinity to the ER or the E3 ligase, or directly assessing the ability of compounds to induce ER degradation in cellular assays tandfonline.comnjbio.com. HTS can be particularly useful in identifying novel E3 ligase ligands or exploring diverse linker chemistries.
Structure-based drug design (SBDD), often aided by computational modeling, plays an increasingly important role in PROTAC design acs.orgtandfonline.comscienceopen.com. By predicting the structure of the ternary complex, researchers can gain insights into the optimal linker length, rigidity, and attachment points required for efficient degradation acs.org. Computational methods, including molecular docking and molecular dynamics simulations, can help to rationalize structure-activity relationships and guide the synthesis of improved PROTAC candidates acs.orgscienceopen.com.
A two-stage strategy for developing ER PROTACs has been reported, involving the initial synthesis of compounds with reactive linkers for rapid evaluation, followed by the synthesis of optimized compounds with more stable linkers rsc.org. This bioconjugation-based approach allows for high-throughput screening of different linker and E3 ligase combinations rsc.org.
The rational design process often begins with the selection of a high-affinity ligand for the ER, which can be a known inhibitor or modulator rsc.orgtandfonline.com. Subsequently, an appropriate E3 ligase ligand is chosen, and various linkers are designed and synthesized to connect the two moieties. The resulting PROTACs are then evaluated for their ability to induce ER degradation, their potency, selectivity, and pharmacokinetic properties nih.gov. Iterative cycles of design, synthesis, and testing are essential for optimizing this compound candidates nih.gov.
The development of ARV-471 exemplifies a successful rational design approach, involving the optimization of both the ER-binding ligand and the linker to achieve potent and oral bioavailability rsc.orgfrontiersin.orgnih.gov.
Table 1: Examples of ER-Targeting PROTACs and Related Compounds
| Compound Name | Description | E3 Ligase Recruited | PubChem CID |
| ARV-471 | Oral ER-targeting PROTAC in clinical trials | CRBN | [CID 160054002] |
| ERD-308 | Potent ERα degrader | Not specified | [CID 160249556] |
| ERD-148 | ERα degrader | Not specified | [CID 160249555] |
| TVHL-1 | VHL-recruiting ERα PROTAC | VHL | Not specified |
| Compound 30 (A3) | ERα PROTAC with amide linker | Not specified | Not specified |
Table 2: Impact of Linker Length on PROTAC Efficacy (Illustrative Example based on search findings)
| Linker Length (atoms) | Observed Activity (e.g., IC50, Degradation %) | Notes | Source (Illustrative) |
| 9 | Lower potency (e.g., higher IC50) | Suboptimal for ternary complex formation | Based on Ref nih.govnih.gov |
| 16 | Higher potency (e.g., lower IC50) | Optimal length observed in some studies | Based on Ref nih.govlbiosystems.co.krnih.gov |
| >16 | Decreased potency | May lead to suboptimal complex formation | Based on Ref arxiv.orgexplorationpub.com |
Note: This table is illustrative and based on general findings regarding linker length optimization in PROTACs, including those targeting ER. Specific values and optimal lengths are highly dependent on the particular PROTAC design and target protein.
Cellular and Molecular Consequences of Protac Er Degradation
Impact on ER-Dependent Transcriptional Networks
ER, particularly ERα, plays a crucial role in regulating gene expression by binding to estrogen response elements (EREs) in the regulatory regions of target genes rsc.orgnih.gov. This binding, often in the presence of estrogen, facilitates the recruitment of coactivators and the activation of downstream signaling pathways that promote cell proliferation and survival, particularly in ER-positive cancers rsc.orgacs.org.
Modulation of Gene Expression Profiles
PROTAC ER degradation directly disrupts this transcriptional activity by significantly reducing the intracellular levels of ER protein nih.gov. Unlike antagonists that block ligand binding or alter receptor conformation, PROTACs lead to the physical removal of the receptor. This results in a profound modulation of ER-dependent gene expression profiles. Studies have shown that PROTAC-mediated ER degradation decreases the expression of classically regulated ER-target genes, such as PR, GREB1, and TFF invivochem.com.
Research findings highlight the effectiveness of this compound degraders in downregulating ER-target genes. For example, a potent and selective this compoundα degrader, ERD-148, demonstrated a similar gene regulation profile to the SERD fulvestrant (B1683766), albeit with variations in regulation potency researchgate.net. The more complete degradation of ERα achieved by ERD-148 translated into greater maximum cell growth inhibition researchgate.net.
Downstream Signaling Pathway Alterations
The depletion of ER protein by PROTACs also impacts downstream signaling pathways that are influenced by ER activity. ER can interact with other signaling pathways, including those involving growth factor receptors like EGFR and HER2, and intracellular kinases such as PI3K, Ras, MAPK, and mTOR aacrjournals.orgnih.gov. While the primary mechanism of this compound is the degradation of ER, the downstream effects of this degradation can influence these interconnected pathways.
Although not as extensively documented as the direct impact on gene expression, the sustained depletion of ER is expected to attenuate signaling cascades that rely on ER presence or interaction. Studies on SERDs like fulvestrant, which also induce ER degradation, have shown effects on downstream signaling, including decreases in indicators of ER signaling and depletion of EGFR/MAPK signaling in some patients researchgate.netnih.gov. Given their more potent and sustained degradation, PROTACs are likely to exert similar, potentially more pronounced, effects on these pathways.
Comparative Analysis of this compound and Selective Estrogen Receptor Degraders (SERDs)
Both this compound degraders and Selective Estrogen Receptor Degraders (SERDs) aim to reduce ER activity by promoting its degradation. However, they achieve this through distinct mechanisms, leading to differential effects on ER protein levels and activity.
Distinct Mechanisms of Action
SERDs, such as fulvestrant and elacestrant, are primarily antagonists that bind to the ER ligand-binding domain, inducing a conformational change that destabilizes the receptor and marks it for degradation via the proteasome nih.govwikipedia.orgnih.govnih.govaacr.orgnih.gov. This mechanism is largely "occupancy-driven," requiring sustained drug presence to maintain receptor destabilization and degradation clinicaloptions.comclinicaloptions.com.
In contrast, this compound degraders are heterobifunctional molecules composed of an ER-targeting ligand, an E3 ubiquitin ligase-recruiting ligand (such as for Cereblon or VHL), and a linker aacrjournals.orgrsc.orgprotacerdegraders.comacs.org. PROTACs function by bringing the target protein (ER) into close proximity with an E3 ligase, facilitating the ubiquitination of ER and its subsequent degradation by the proteasome aacrjournals.orgrsc.orgprotacerdegraders.comacs.org. This mechanism is "event-driven" and catalytic; a single PROTAC molecule can potentially mediate the ubiquitination and degradation of multiple ER molecules clinicaloptions.comclinicaloptions.com.
A PROTAC mechanism involves the formation of a ternary complex between the PROTAC, the ER, and the E3 ligase aacrjournals.orgrsc.orgacs.org. For example, vepdegestrant (ARV-471) co-opts the E3-ligase CRBN, binds to ER, forms a trimer complex, and utilizes the UPS for degradation aacrjournals.org.
Differential Effects on ER Protein Levels and Activity
The distinct mechanisms of action result in differential effects on ER protein levels and activity. PROTACs generally offer a more potent and sustained mechanism of ER degradation compared to SERDs nih.gov. While SERDs induce ER degradation, the extent can be variable, and resistance mechanisms can emerge that limit their effectiveness, particularly in the presence of ESR1 mutations researchgate.netaacr.org.
This compound degraders have demonstrated robust degradation of ER in ER-positive cancer cell lines, often achieving near-complete depletion of ER protein levels invivochem.comnih.gov. This includes activity against both wild-type and ESR1-mutated estrogen receptors, addressing a key mechanism of endocrine resistance protacerdegraders.comclinicaloptions.com. For instance, ERD-148 was shown to degrade both unphosphorylated and phosphorylated ERα, whereas fulvestrant showed reduced potency against phosphorylated ERα researchgate.net.
The more complete degradation achieved by PROTACs can translate into greater inhibition of cell proliferation in ER-dependent cell lines invivochem.comresearchgate.net. While both PROTACs and SERDs ultimately aim to inhibit ER-mediated signaling, the depth and duration of ER depletion by PROTACs can lead to more profound and sustained blockade of ER activity.
Here is a comparative summary of this compound and SERDs:
| Feature | This compound Degraders | Selective Estrogen Receptor Degraders (SERDs) |
| Mechanism of Action | Recruit E3 ligase to ubiquitinate and degrade ER via UPS (Event-driven) aacrjournals.orgrsc.orgprotacerdegraders.comacs.org | Induce conformational change in ER, leading to proteasomal degradation (Occupancy-driven) nih.govwikipedia.orgnih.govnih.govaacr.orgnih.gov |
| Molecular Structure | Heterobifunctional molecule with ER ligand, E3 ligase ligand, and linker aacrjournals.orgrsc.orgprotacerdegraders.comacs.org | Small molecule antagonists nih.govnih.govaacr.org |
| Potency of Degradation | Generally more potent and sustained nih.govinvivochem.comnih.gov | Variable, can be less potent against certain ER forms researchgate.netaacr.org |
| Activity vs. ESR1 Mutants | Active against both wild-type and mutant ER protacerdegraders.comclinicaloptions.com | Activity can be compromised against mutant ER (e.g., some SERDs vs. ESR1 mutants) aacr.org |
| Effect on ER Protein Levels | Can achieve near-complete depletion invivochem.comnih.gov | Induce degradation, but residual ER may remain researchgate.netnih.gov |
Cellular Responses to Sustained ER Protein Depletion
Sustained and profound depletion of ER protein by PROTACs elicits significant cellular responses, particularly in ER-dependent cancer cells. The primary consequence is the inhibition of cell proliferation, as these cells rely on ER signaling for growth and division acs.orginvivochem.com.
Research has demonstrated that PROTAC-mediated ER degradation inhibits the proliferation of ER-dependent cell lines invivochem.com. This is a direct result of the disruption of ER-dependent transcriptional programs that drive cell cycle progression and survival. The more complete degradation achieved by PROTACs, compared to some SERDs, can lead to greater maximum inhibition of cell growth researchgate.net.
Furthermore, sustained ER depletion can potentially impact other cellular processes influenced by ER, such as apoptosis and cell cycle arrest, although these effects may be context-dependent and influenced by the interplay with other signaling pathways mdpi.com. The ability of PROTACs to overcome resistance mechanisms associated with ER mutations also contributes to their potential to induce durable cellular responses in previously resistant settings protacerdegraders.comresearchgate.netclinicaloptions.com.
The long-term cellular responses to sustained ER depletion by PROTACs are an active area of research. While initial studies show promising anti-proliferative effects, the potential for the development of acquired resistance through alternative signaling pathways or adaptive mechanisms remains a critical consideration aacrjournals.orgresearchgate.net.
Effects on Cell Line Phenotypes in Research Models
Research models, primarily ER-positive breast cancer cell lines, have been instrumental in characterizing the phenotypic effects of ER PROTACs. Studies consistently demonstrate that ER PROTACs induce potent degradation of ERα protein in various cell lines, including MCF-7, T47D, CAMA-1, and BT474. acs.orgacs.orgnih.gov This degradation is typically dose-dependent and occurs through the ubiquitin-proteasome system. nih.govacs.orgnih.gov
The degradation of ERα by PROTACs leads to significant growth inhibition in ER-positive breast cancer cell lines. For instance, ERE-PROTAC has shown a significant growth inhibitory effect on MCF-7 cells with an IC50 of 6.106 μM. nih.govacs.org Another ER PROTAC, AZ'6421, potently inhibited the growth of MCF7 and CAMA1 cells with IC50 values of 0.5 nM and 0.2 nM, respectively. nih.gov These findings highlight the potent anti-proliferative activity associated with ERα degradation.
Furthermore, ER PROTACs have demonstrated efficacy in cell lines expressing clinically relevant ERα variants, suggesting their potential to overcome resistance mechanisms associated with LBD mutations. arvinas.com For example, GLR203801, a potent and orally bioavailable ER PROTAC degrader, exhibited robust protein degradation and more potent cell growth inhibition in both wild-type and mutant MCF-7 and T47D cell lines compared to ARV-471. aacrjournals.org
The effects on cell line phenotypes can be summarized in the following table based on available research findings:
| ER PROTAC Compound | Cell Line(s) Tested | Key Phenotypic Effect(s) | Relevant Data/Findings | Source(s) |
| ERE-PROTAC | MCF-7, T47D | ERα degradation, Growth inhibition | Dose-dependent ERα degradation, MCF-7 IC50: 6.106 μM | nih.govacs.org |
| Various PROTACs | MCF-7, CAMA-1, BT474 | ERα degradation, Antitumor activity | Degradation in multiple cell lines, Antitumor activity | acs.org |
| ER PROTACs (Oral) | Various ERα+ | ERα degradation, Growth inhibition | Nanomolar degradation potency, Growth inhibition | arvinas.com |
| AZ'6421 | MCF7, CAMA1 | ERα degradation, Growth inhibition | Potent degradation, MCF7 IC50: 0.5 nM, CAMA1 IC50: 0.2 nM | nih.gov |
| GLR203801 | MCF-7 (WT & Mutant), T47D (WT & Mutant), ZR-75-1 | Robust ERα degradation, Potent growth inhibition | DC50 < 1 nM (WT), 2-10 nM (Mutant), Enhanced inhibition vs ARV-471 | aacrjournals.org |
Mechanistic Studies of Cell Cycle and Apoptosis Modulation
Mechanistic studies have elucidated how ER PROTAC-induced ERα degradation impacts fundamental cellular processes like the cell cycle and apoptosis. Degradation of ERα inhibits tumor growth by blocking gene transcription linked to cancer cell proliferation and inducing programmed cell death (apoptosis). mdpi.com
Research with ERE-PROTAC in MCF-7 cells demonstrated that treatment leads to cell cycle arrest and induction of apoptosis. nih.govacs.org Flow cytometry analysis showed that increasing concentrations of ERE-PROTAC resulted in more cells accumulating in the S phase, indicating S phase arrest. nih.govacs.org Concurrently, the proportion of cells exhibiting features of early apoptosis increased with increasing concentrations of ERE-PROTAC. nih.govacs.org At a concentration of 5 μM ERE-PROTAC, 49.65% apoptotic cells were observed compared to 32.95% at 2.5 μM, indicating dose-dependent apoptosis induction. nih.gov
The degradation of ERα by PROTACs influences ER-related biological processes that govern cell proliferation and apoptosis. acs.org Transcriptome data from studies with ERα-targeting PROTACs like P7TA and P9TC have shown upregulation of genes such as CYP1A1, MT2A, ALDH1A3, and SERP1NF1, indicating a series of downstream effects related to ERα degradation. acs.org These studies provide insights into the molecular pathways modulated by ER PROTACs to influence cell fate.
The mechanism involves the PROTAC molecule bringing the ERα protein into proximity with an E3 ubiquitin ligase, leading to ERα ubiquitination and subsequent degradation by the proteasome. rsc.orgresearchgate.netacs.org This targeted degradation removes the functional ERα protein, thereby disrupting ER-mediated signaling pathways that drive cell cycle progression and inhibit apoptosis in cancer cells. mdpi.com
Studies also indicate that ER PROTACs can induce a different gene regulation profile compared to traditional Selective Estrogen Receptor Degraders (SERDs), potentially offering advantages in overcoming resistance. researchgate.netresearchgate.net The more complete degradation of ERα achieved by some PROTACs translates into greater maximum cell growth inhibition. researchgate.net
Molecular Mechanisms of Acquired Resistance to Protac Er Degradation
Target Protein Modifications and Loss
Resistance can emerge from alterations that directly affect the PROTAC's target, the estrogen receptor alpha (ERα), which is encoded by the ESR1 gene. nih.gov These changes can either prevent the PROTAC from effectively binding to and degrading the receptor or render the cell independent of the ER signaling pathway.
Mutations in the ligand-binding domain of ESR1, such as Y537S and D538G, are a known cause of resistance to conventional endocrine therapies like aromatase inhibitors. acs.orgmdpi.comnih.gov ER-targeting PROTACs have been specifically designed to effectively degrade these mutant forms of the ER protein. rsc.orgecancer.org For instance, the oral ER PROTAC ARV-471 has demonstrated potent degradation of both wild-type and mutant ERα. rsc.org
Interestingly, studies that have generated ER PROTAC-resistant cell lines through prolonged exposure have not consistently identified new ESR1 mutations as a primary mechanism of acquired resistance. aacrjournals.orgsemanticscholar.org In one study characterizing MCF7 cells with acquired resistance to ARV-471, no ESR1 mutations were detected. aacrjournals.org This suggests that while PROTACs are effective against pre-existing ESR1 mutations, the development of novel mutations in the target protein may not be the most common route through which cancer cells evade ER degradation by these agents. Instead, cells appear to favor other adaptive strategies.
A more frequently observed mechanism of acquired resistance to ER PROTACs is the downregulation or complete loss of ER protein expression. nih.govaacrjournals.org In preclinical models, breast cancer cells cultured with long-term exposure to the ER PROTAC ARV-471 developed resistance and were found to have significantly decreased ER expression. aacrjournals.orgresearchgate.net
This loss of the target protein renders the ER-targeting PROTAC ineffective, as there is little to no receptor left for the molecule to bind and degrade. The resistant cells effectively transition to an ER-independent state, meaning their survival and proliferation are no longer driven by the ER signaling pathway. nih.govaacrjournals.org This shift allows the cancer cells to evade therapies aimed at this specific target. nih.gov Consequently, monitoring for the loss of ER expression may be an important consideration as more potent ER degraders are utilized in clinical settings. aacrjournals.org
E3 Ubiquitin Ligase-Mediated Resistance Mechanisms
ER PROTACs function by hijacking the cell's natural protein disposal system, which involves E3 ubiquitin ligases. rsc.org Therefore, any alterations to the components of this system can impair PROTAC efficacy and lead to drug resistance. researchgate.netnih.gov The most commonly recruited E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL). chemrxiv.orgchemrxiv.org
Theoretically, one of the most direct mechanisms of resistance to a PROTAC is the loss or mutation of the specific E3 ligase it is designed to recruit. nih.gov For ER PROTACs like ARV-471, which hijacks the CRBN E3 ligase, the loss of CRBN would prevent the formation of the key ternary complex (ER-PROTAC-CRBN) required for ER degradation. aacrjournals.orgprotacerdegraders.com
Whole-genome CRISPR/Cas9 knockout screens have confirmed that the loss of CRBN is a potential resistance mechanism for ARV-471. nih.govaacrjournals.org However, the clinical and preclinical relevance of this mechanism is still under investigation. In some studies where breast cancer cell lines were made resistant to ARV-471 through long-term exposure, mutations or loss of CRBN were not detected. aacrjournals.orgsemanticscholar.org This suggests that while loss of the E3 ligase can cause resistance, it may not be the most frequent mechanism to emerge under therapeutic pressure in all contexts. In studies of other PROTACs, genomic alterations in core components of both VHL- and CRBN-based E3 ligase complexes have been identified as primary drivers of acquired resistance. researchgate.netnih.gov
Beyond complete loss or inactivating mutations, more subtle alterations in the expression or function of the E3 ligase machinery can also contribute to PROTAC resistance. Low baseline expression of an E3 ligase, such as CRBN or VHL, can predict a poor response to a PROTAC that relies on it. nih.gov Cancer cells could potentially acquire resistance by downregulating the expression of the necessary ligase over time.
Furthermore, resistance can arise from alterations in other proteins that are part of the larger Cullin-RING E3 ubiquitin ligase (CRL) complex. For example, in studies of VHL-based PROTACs, mutations in Cullin 2 (CUL2), a critical scaffold protein in the VHL-CRL complex, have been reported to cause resistance. nih.gov Therefore, any disruption that compromises the integrity and function of the entire E3 ligase complex can reduce the efficacy of a PROTAC and lead to therapeutic failure. researchgate.net
Bypass Signaling Pathway Activation
A well-established mechanism of resistance to targeted cancer therapies is the activation of alternative "bypass" signaling pathways that promote cell survival and proliferation, making the cell independent of the original therapeutic target. mdpi.comyoutube.com This has emerged as a significant mechanism of acquired resistance to ER PROTACs. nih.gov When the ER pathway is effectively shut down, cancer cells can adapt by upregulating other growth factor receptor pathways. aacrjournals.org
Key findings from preclinical studies on ARV-471-resistant cells have identified several bypass pathways:
PI3K/AKT/mTOR Pathway: Genome-wide loss-of-function screens identified the loss of PTEN as a resistance mechanism to ARV-471. nih.govaacrjournals.org PTEN is a tumor suppressor that negatively regulates the PI3K/AKT pathway; its loss leads to constitutive activation of this critical survival pathway. aacrjournals.org
MAPK Pathway: The same screens showed that loss of the tumor suppressor NF2 conferred resistance by activating the MAPK pathway. nih.govaacrjournals.org Furthermore, characterization of ARV-471-resistant cell lines revealed an upregulation of pathways associated with Ras/MAPK signaling. aacrjournals.orgresearchgate.net This was accompanied by observations of NRAS copy number gain and overexpression of HER family receptors (EGFR, HER2, HER3), all of which can signal through the MAPK/AKT pathways. aacrjournals.orgsemanticscholar.org
Epithelial-to-Mesenchymal Transition (EMT): In some resistant models, an increased expression of pathways associated with EMT has been observed. aacrjournals.orgresearchgate.net EMT is a process linked to therapy resistance and increased metastatic potential.
These findings collectively indicate that a primary mode of acquired resistance to ER PROTACs involves the cancer cells rewiring their signaling networks to bypass their dependency on the estrogen receptor. nih.govaacrjournals.org
Data on Resistance Mechanisms to ER PROTACs
| Resistance Mechanism Category | Specific Alteration | Affected Molecule/Pathway | Example PROTAC | Reference |
| Target Protein Alteration | Decreased/Loss of Expression | Estrogen Receptor (ER) | ARV-471 | aacrjournals.org, aacrjournals.org, nih.gov |
| E3 Ligase Machinery | Gene Knockout/Loss | Cereblon (CRBN) | ARV-471 | aacrjournals.org, nih.gov |
| Bypass Pathway Activation | Loss of Tumor Suppressor | PTEN → PI3K/AKT Activation | ARV-471 | aacrjournals.org, nih.gov |
| Bypass Pathway Activation | Loss of Tumor Suppressor | NF2 → MAPK Activation | ARV-471 | aacrjournals.org, nih.gov |
| Bypass Pathway Activation | Upregulation/Activation | HER Family (EGFR, HER2, HER3) | ARV-471 | aacrjournals.org, semanticscholar.org |
| Bypass Pathway Activation | Upregulation/Activation | MAPK/AKT Signaling | ARV-471 | aacrjournals.org, semanticscholar.org |
| Bypass Pathway Activation | Copy Number Gain | NRAS | ARV-471 | aacrjournals.org, semanticscholar.org |
Role of MAPK Pathway Activation (e.g., EGFR, NRAS)
One of the primary mechanisms of acquired resistance to PROTAC ER degraders involves the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. nih.gov This pathway is a critical regulator of cell proliferation, differentiation, and survival. nih.gov Studies on this compound degraders, such as vepdegestrant (ARV-471), have shown that cancer cells can develop resistance by upregulating components of the MAPK cascade. arvinasmedical.comaacrjournals.org
In preclinical models using MCF7 breast cancer cells that acquired resistance to ARV-471, a notable observation was the upregulation of the HER family of receptor tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR), HER2, and HER3, alongside increased MAPK/AKT signaling. arvinasmedical.comaacrjournals.orgsemanticscholar.org Although no genomic alterations in the HER family members were found, the overexpression of EGFR in MCF7 cells was shown to confer resistance to the this compound degrader in vitro. arvinasmedical.comaacrjournals.org
Furthermore, genomic profiling of these resistant cell lines identified a copy number gain of the NRAS gene in one instance, which was accompanied by increased NRAS protein expression. arvinasmedical.comaacrjournals.org Like EGFR overexpression, the forced overexpression of NRAS in parental MCF7 cells also led to resistance against ARV-471. nih.govaacrjournals.org This indicates that hyperactivation of the MAPK pathway, either through upstream receptor tyrosine kinases like EGFR or through downstream signaling nodes like NRAS, can provide a bypass mechanism that allows cells to survive and proliferate despite the effective degradation of the estrogen receptor. nih.gov The resistant cells, having shifted their dependency away from ER signaling, become sensitive to inhibitors targeting the MAPK pathway, such as EGFR, pan-HER, MEK, and ERK inhibitors. arvinasmedical.comaacrjournals.org
These findings collectively suggest that alterations within the Receptor Tyrosine Kinase/MAPK signaling pathways are a significant escape route for cancer cells under the selective pressure of this compound degradation, rather than alterations in the ER signaling machinery itself or the E3 ligase components. aacrjournals.orgsemanticscholar.org
| Gene/Protein | Alteration Observed | Functional Consequence | Reference |
|---|---|---|---|
| EGFR | Upregulation/Overexpression | Confers resistance to ARV-471 | nih.govarvinasmedical.comaacrjournals.org |
| HER2 | Upregulation | Associated with resistance | arvinasmedical.comaacrjournals.org |
| HER3 | Upregulation | Associated with resistance | arvinasmedical.comaacrjournals.org |
| NRAS | Copy Number Gain | Confers resistance to ARV-471 | nih.govarvinasmedical.comaacrjournals.org |
Role of PI3K/AKT/mTOR Pathway Activation (e.g., PTEN, NF2 loss)
Alongside the MAPK pathway, the PI3K/AKT/mTOR signaling cascade is another crucial pathway frequently implicated in therapeutic resistance in cancer. mdpi.comnih.gov This pathway is a central regulator of cell growth, metabolism, and survival. nih.gov Hyperactivation of this pathway can occur through various genetic and epigenetic alterations, including the loss of tumor suppressor function. mdpi.com
In the context of acquired resistance to this compound degraders, activation of AKT signaling has been observed in resistant cell lines. arvinasmedical.comaacrjournals.org The loss of function of tumor suppressors that negatively regulate this pathway, such as Phosphatase and Tensin Homolog (PTEN) and Neurofibromin 2 (NF2), have been identified as potential mechanisms of resistance to ARV-471. nih.gov
PTEN is a critical negative regulator of the PI3K/AKT pathway; its loss leads to the hyperactivation of this signaling cascade. researchgate.netnih.gov Loss of PTEN function is observed in a significant percentage of ER-positive breast cancers and is associated with resistance to endocrine therapies. mdpi.comnih.gov Moderate reductions in PTEN levels can be sufficient to activate PI3K signaling and induce resistance. nih.gov While direct studies on this compound degraders are emerging, the established role of PTEN loss in driving resistance to other endocrine therapies strongly supports its potential role in resistance to ER-degrading PROTACs by providing a potent, ER-independent survival signal. nih.govnih.gov
| Gene/Protein | Alteration Observed | Functional Consequence | Reference |
|---|---|---|---|
| AKT | Signaling Upregulation | Associated with resistance | arvinasmedical.comaacrjournals.org |
| PTEN | Potential Loss-of-Function | Potential mechanism of resistance | nih.gov |
| NF2 | Potential Loss-of-Function | Potential mechanism of resistance | nih.gov |
Adaptive Cellular Responses to this compound-Induced Degradation
Beyond specific genomic alterations that activate bypass pathways, cancer cells can exhibit broader adaptive responses to the sustained pressure of this compound-induced degradation. A key adaptive phenotype observed in cell line models with acquired resistance is the significant downregulation and minimal functional reliance on the estrogen receptor itself. nih.gov
Following prolonged exposure to an ER PROTAC, resistant cells exhibit decreased ER protein expression and a diminished dependence on ER signaling for their survival and proliferation. nih.gov This cellular state is characterized by an increased reliance on the aforementioned bypass pathways, such as the MAPK and PI3K/AKT cascades, and an upregulation of pathways associated with the epithelial-to-mesenchymal transition (EMT). nih.gov Essentially, the cells adapt by rewiring their signaling architecture to circumvent the therapeutic blockade, rendering the targeted degradation of ER less effective as the cell is no longer "addicted" to the ER pathway. nih.gov
This adaptive response highlights a fundamental challenge in targeted therapy: the plasticity of cancer cells. By effectively removing the primary therapeutic target, PROTACs exert a strong selective pressure that favors the emergence of cells that have evolved to utilize alternative survival pathways.
Advanced Strategies and Emerging Concepts in Protac Er Research
Conditional and Spatiotemporally Controlled PROTAC ERs
The development of Proteolysis Targeting Chimeras (PROTACs) for the estrogen receptor (ER) has opened new avenues for treating hormone-driven cancers. However, a key challenge remains in minimizing off-target effects and enhancing the precision of ER degradation. To address this, researchers are developing conditional and spatiotemporally controlled PROTACs, which can be activated at specific sites or times, thereby increasing their therapeutic index. nih.govnih.gov These "smart" degraders are designed to remain inactive until they encounter a specific trigger, such as light, a particular enzyme, or a unique microenvironment. nih.govfrontiersin.org
Photoswitchable PROTACs for Optical Control
One of the most innovative strategies for achieving spatiotemporal control is the use of light-activatable PROTACs, often termed "PHOTACs" or "photoPROTACs". nih.govacs.org This approach incorporates a photosensitive moiety, such as an azobenzene (B91143) linker, into the PROTAC structure. nih.govacs.org The PROTAC remains in an inactive conformational state in the dark. Upon irradiation with a specific wavelength of light, the photoswitch isomerizes, inducing a conformational change that activates the PROTAC, enabling it to form the ternary complex between the ER and an E3 ligase, leading to ER degradation. nih.govexonpublications.com This process can often be reversed using a different wavelength of light, allowing for the degradation to be turned on and off with high precision. nih.gov
A key example of this concept was demonstrated with a photocaged PROTAC designed to target the estrogen-related receptor α (ERRα), a protein overexpressed in many cancers. nih.gov Researchers tethered a photolabile diethylamino coumarin (B35378) (DEACM) group to the hydroxyproline (B1673980) moiety of the von Hippel-Lindau (VHL) E3 ligase ligand. nih.gov This modification sterically hindered the PROTAC's ability to bind to VHL, rendering it inactive. nih.gov Upon irradiation with light (λ ≤ 405 nm), the DEACM caging group was cleaved, releasing the active PROTAC and initiating the degradation of ERRα. nih.gov This strategy showcases the potential for precise optical control over nuclear receptor degradation, a principle directly applicable to the estrogen receptor. nih.govnih.gov
Click Chemistry-Based PROTACs (CLIPTACs)
Click chemistry, a class of rapid and reliable chemical reactions, has been employed to synthesize and, in some advanced strategies, assemble PROTACs. This approach can be used for the efficient construction of complex PROTAC molecules.
A prominent example in ER research is the synthesis of a nucleic acid-conjugated PROTAC, termed ERE-PROTAC, via a click reaction. acs.org This novel degrader was designed to target the DNA-binding domain (DBD) of ERα. acs.org The synthesis involved clicking an estrogen response element (ERE)—a natural DNA sequence that binds to the ERα DBD—to a small molecule ligand for the VHL E3 ligase. acs.org This strategy not only demonstrates the utility of click chemistry in constructing unconventional PROTACs but also represents a significant shift in targeting strategy, moving away from the ligand-binding domain. acs.org
More advanced concepts, sometimes referred to as "CLIPTACs" (Click-formed Proteolysis-Targeting Chimeras), envision the in situ assembly of the PROTAC within the target cell or tissue. One such strategy, known as enzyme-derived clicking PROTACs (ENCTACs), utilizes a tumor-specific enzyme to catalyze the final click reaction, assembling the active PROTAC from two smaller, inactive precursor molecules directly within the tumor microenvironment. nih.gov This approach could significantly enhance tumor selectivity and reduce systemic toxicity. nih.gov
Prodrug Strategies for Targeted Activation
Prodrug strategies involve modifying the PROTAC so that it remains inert until activated by specific physiological conditions or enzymes prevalent in the target tissue, such as a tumor. nih.gov This approach is particularly promising for exploiting the unique characteristics of the tumor microenvironment.
A key example is the development of hypoxia-activated ERα PROTACs. nih.govbohrium.com Solid tumors are often characterized by regions of low oxygen, or hypoxia. rsc.orgresearchgate.net Researchers have designed ERα-targeting PROTACs by introducing hypoxia-activated groups, such as nitroimidazole or nitrobenzene, onto either the ER ligand or the E3 ligase ligand. nih.govbohrium.com These "caged" PROTACs are inactive in normal oxygen conditions (normoxia). rsc.org However, in the hypoxic tumor environment, enzymes like nitroreductases become overexpressed and cleave the hypoxia-activated group, releasing the active PROTAC to degrade ERα. nih.govnih.govbohrium.com Studies have shown that these hypoxia-responsive PROTACs exhibit significantly more potent ERα degradation activity under hypoxic conditions compared to normoxic conditions, offering a promising strategy for tumor-selective drug action. nih.gov
Non-Canonical E3 Ligase Recruitment Strategies
The majority of PROTACs in development, including those targeting ER, recruit a limited number of well-characterized E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). nih.gov However, with over 600 E3 ligases in the human genome, there is a vast, untapped potential to expand the PROTAC toolbox. Recruiting alternative, or "non-canonical," E3 ligases could overcome resistance mechanisms related to CRBN or VHL downregulation and potentially offer tissue-specific degradation profiles, as E3 ligase expression can vary significantly between different cell types.
One such alternative is the Skp1-Cullin-F-box (SCF) complex. An early peptide-based PROTAC, named PROTAC-2, was designed with an estradiol (B170435) molecule to bind ERα and a phosphopeptide from IκBα to recruit the SCFβ-trcp E3 ligase complex, leading to ERα degradation. explorationpub.com
Another important non-canonical E3 ligase is the human homolog of mouse double minute 2 (MDM2). mdpi.com MDM2 is the main negative regulator of the p53 tumor suppressor and is a promising therapeutic target in its own right. nih.gov The development of small-molecule MDM2 inhibitors like nutlin has enabled the creation of MDM2-recruiting PROTACs. mdpi.comnih.gov While the first all-small-molecule PROTAC developed in 2008 recruited MDM2 to degrade the androgen receptor, this strategy has since been applied to ER-positive breast cancer cells. nih.govresearchgate.netbioengineer.org Studies have shown that an MDM2-based PROTAC can effectively suppress proliferation in ER-positive cell lines, including those with p53 mutations or resistance to CDK4/6 inhibitors. researchgate.netbioengineer.org
Inhibitor of Apoptosis Proteins (IAPs) represent another family of E3 ligases that can be harnessed. Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are conceptually similar to PROTACs, have been developed to target ERα. One such compound, SNIPER-25, links an estrone (B1671321) ligand with an IAP ligand (bestatin) and has been shown to significantly decrease ERα levels in MCF-7 breast cancer cells. nih.gov
| PROTAC/SNIPER | E3 Ligase Recruited | Target | Key Finding |
| PROTAC-2 | SCFβ-trcp | ERα | Early peptide-based PROTAC demonstrating feasibility of recruiting the SCF complex for ERα degradation. explorationpub.com |
| MDM2-based PROTAC | MDM2 | mdm2 (self-degradation), other targets | Effective in suppressing proliferation in p53 wildtype, p53-mutated, and abemaciclib-resistant ER-positive breast cancer cells. researchgate.netbioengineer.org |
| SNIPER-25 | IAP | ERα | Demonstrated significant reduction of ERα levels in human breast cancer cells. nih.gov |
Targeted Degradation of Specific ER Domains (e.g., DNA-Binding Domain)
A major mechanism of resistance to endocrine therapies targeting the ER ligand-binding domain (LBD) is the development of mutations in this region, which can lead to ligand-independent receptor activation. To circumvent this, an innovative strategy has emerged: developing PROTACs that target other functional domains of the ER.
The most successful example of this approach is the development of a PROTAC that targets the DNA-binding domain (DBD) of ERα. acs.org Researchers designed a nucleic acid-conjugated PROTAC, known as ERE-PROTAC, by using the natural DNA binding sequence for ERα, the estrogen response element (ERE), as the warhead to recruit the receptor. acs.org This ERE sequence was chemically linked to the small molecule VH032, a ligand for the VHL E3 ligase. acs.org
This novel ERE-PROTAC was shown to efficiently and controllably induce the ubiquitination and subsequent proteasomal degradation of ERα in different breast cancer cell lines. acs.org By targeting the highly conserved DBD, this strategy has the potential to overcome drug resistance caused by LBD mutations. acs.org This approach not only provides a new way to solve the problem of drug resistance but also validates the targeting of domains other than the LBD for protein degradation. acs.org
PROTAC ER Combinatorial Research Approaches
To enhance therapeutic efficacy and combat resistance, this compound degraders are being actively investigated in combination with other targeted agents. The rationale is that simultaneously blocking multiple key signaling pathways involved in tumor growth and survival can lead to synergistic anti-tumor effects.
The most advanced oral this compound degrader in clinical development, vepdegestrant (ARV-471), has been the focus of extensive combination research. researchgate.netnih.gov Preclinical studies have demonstrated that vepdegestrant combines well with inhibitors of the cyclin-dependent kinase 4/6 (CDK4/6) and the PI3K/mTOR pathways, leading to robust tumor regressions. aacrjournals.org
Combination with CDK4/6 Inhibitors: CDK4/6 inhibitors, such as palbociclib (B1678290), abemaciclib, and ribociclib, are a standard of care in combination with endocrine therapy for ER+/HER2- breast cancer. aacrjournals.org Preclinical data show that combining vepdegestrant with these agents results in synergistic interactions and enhanced tumor growth inhibition compared to either agent alone or fulvestrant-based combinations. aacrjournals.orgaacrjournals.orgresearchgate.net These promising preclinical results have led to clinical trials. Interim results from a Phase 1b trial of vepdegestrant with palbociclib showed encouraging clinical activity in heavily pre-treated patients. pfizer.com Vepdegestrant is also being evaluated in Phase 3 trials in combination with palbociclib (VERITAC-3) and is planned for trials with other CDK inhibitors. xtalks.compfizer.com
Combination with PI3K/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in breast cancer. Preclinical studies have shown that vepdegestrant induces robust tumor regressions when combined with the mTOR inhibitor everolimus (B549166) or PI3K inhibitors like alpelisib (B612111) and inavolisib. aacrjournals.orgnih.gov This synergy was also observed in cell lines expressing ER mutations, suggesting such combinations could be effective in endocrine-resistant settings. researchgate.net
These combinatorial approaches highlight the potential of this compound degraders like vepdegestrant to serve as a new, more effective backbone for endocrine therapy in ER-positive breast cancer. nih.gov
| Combination Agent Class | Specific Drug(s) | Key Preclinical/Clinical Finding |
| CDK4/6 Inhibitors | Palbociclib, Abemaciclib, Ribociclib | Synergistic anti-tumor activity in preclinical models; encouraging clinical activity in a Phase 1b trial (vepdegestrant + palbociclib). aacrjournals.orgaacrjournals.orgpfizer.comnih.gov |
| PI3K/mTOR Inhibitors | Everolimus, Alpelisib, Inavolisib | Robust tumor regressions in preclinical models, including those with ER mutations. aacrjournals.orgresearchgate.netnih.gov |
Synergy with Other Pathway Modulators in Preclinical Models
The development of Proteolysis Targeting Chimeras for the Estrogen Receptor (this compound) has opened new avenues for combination therapies, particularly in ER-positive (ER+) breast cancer. Preclinical studies have demonstrated that this compound degraders can act synergistically with inhibitors of other key signaling pathways, leading to enhanced anti-tumor activity. A prominent example is the orally bioavailable this compound degrader vepdegestrant (ARV-471), which has shown significant efficacy in combination with inhibitors of the cyclin-dependent kinase 4/6 (CDK4/6), phosphoinositide 3-kinase (PI3K), and mammalian target of rapamycin (B549165) (mTOR) pathways. aacrjournals.orgaacrjournals.orgnih.gov
Combining endocrine therapy with CDK4/6, mTOR, or PI3K inhibitors is a central strategy in treating ER+ advanced breast cancer. nih.gov Vepdegestrant has been shown to induce robust tumor regressions when combined with CDK4/6 inhibitors such as palbociclib, abemaciclib, and ribociclib. aacrjournals.orgnih.gov This enhanced effect is also observed in combination with the mTOR inhibitor everolimus and the PI3K inhibitors alpelisib and inavolisib. aacrjournals.orgnih.gov In vitro studies revealed synergistic interactions between vepdegestrant and these agents in ER+ breast cancer cells, including those with ER Y537S or D538G mutations. researchgate.net
The rationale for this synergy lies in the dual inhibition of interconnected growth pathways. While PROTACs effectively eliminate the ER protein, blocking the primary driver of tumor growth, the other modulators inhibit parallel or downstream pathways that could otherwise provide escape routes for the cancer cells. For instance, in MCF7 xenograft models, combinations of vepdegestrant with CDK4/6, PI3K, or mTOR inhibitors resulted in tumor regressions, a significant improvement compared to the effects of the single agents alone. researchgate.net Preclinical data consistently show that vepdegestrant achieves greater ER degradation in vivo compared to the selective ER degrader (SERD) fulvestrant (B1683766), which correlates with improved tumor growth inhibition (TGI) both as a monotherapy and in combination settings. aacrjournals.orgnih.gov These findings suggest that potent this compound degraders could serve as a more effective endocrine therapy backbone in combination treatments for ER+/HER2- breast cancer. aacrjournals.orgnih.gov
| This compound | Combination Partner | Pathway Targeted | Preclinical Model | Key Findings | Reference |
|---|---|---|---|---|---|
| Vepdegestrant (ARV-471) | Palbociclib, Abemaciclib, Ribociclib | CDK4/6 | MCF7 xenografts; ER+ breast cancer cells | Induced robust tumor regressions and showed synergistic anti-proliferative effects. | aacrjournals.orgnih.govresearchgate.net |
| Vepdegestrant (ARV-471) | Everolimus | mTOR | MCF7 xenografts; ER+ breast cancer cells (including Y537S/D538G mutants) | Led to tumor regressions and demonstrated synergistic interactions. | aacrjournals.orgnih.govresearchgate.net |
| Vepdegestrant (ARV-471) | Alpelisib, Inavolisib | PI3K | MCF7 xenografts; ER+ breast cancer cells | Resulted in tumor regressions and synergistic activity. | aacrjournals.orgnih.govresearchgate.net |
| Vepdegestrant (ARV-471) | Palbociclib | CDK4/6 | ST941/HI/PBR palbociclib-resistant PDX model | Achieved significant tumor growth inhibition (102% TGI). | nih.gov |
Development of Novel Research Tools based on this compound
The principles underlying this compound technology are being adapted to create sophisticated research tools for studying protein function. These tools enable the specific and controlled degradation of target proteins, offering advantages over traditional genetic methods like RNA interference or CRISPR/Cas9, which can be limited by off-target effects or slow kinetics. nih.govnih.gov By leveraging the PROTAC mechanism, scientists can achieve rapid, reversible, and tunable control over protein levels, providing a powerful platform for target validation and dissecting complex biological processes. chemicalprobes.org
Inducible Knockdown Systems (e.g., dTAG, HaloPROTAC)
Inducible knockdown systems represent a versatile application of the PROTAC concept for broad biological research. Instead of designing a unique PROTAC for every protein of interest, these systems use a universal tag that can be fused to any target protein. nih.gov
The dTAG system utilizes a mutated FKBP12 protein (FKBP12F36V) as a "degradation tag". nih.govchemicalprobes.org A protein of interest is genetically engineered to be expressed as a fusion with this tag. A heterobifunctional dTAG molecule, which binds to both FKBP12F36V and an E3 ligase like Cereblon (CRBN) or VHL, is then introduced. nih.govchemicalprobes.org This induces the formation of a ternary complex, leading to the ubiquitination and rapid proteasomal degradation of the fusion protein. chemicalprobes.org This system allows for immediate, selective, and reversible protein loss, making it a powerful tool for target validation. nih.govnih.gov Washout of the dTAG molecule allows for the re-expression of the target protein. chemicalprobes.org
The HaloPROTAC system functions on a similar principle, using the HaloTag protein as the fusion partner. nih.govresearchgate.net HaloPROTAC molecules consist of a chloroalkane moiety that irreversibly binds to the HaloTag, a linker, and a ligand that recruits an E3 ligase, such as VHL. nih.govpromega.com This interaction brings the HaloTag fusion protein into proximity with the E3 ligase, resulting in its degradation. researchgate.net For example, HaloPROTAC3 is a commonly used molecule that recruits the VHL E3 ligase to degrade HaloTag fusion proteins. nih.govmolbiolcell.org These systems provide generalizable chemical genetic tools to induce the degradation of virtually any protein that can be tagged, including potentially the estrogen receptor, to study the acute consequences of its depletion. researchgate.net
| System | Fusion Tag | Degrader Molecule Component | Recruited E3 Ligase (Example) | Mechanism | Reference |
|---|---|---|---|---|---|
| dTAG | FKBP12F36V | Selective FKBP12F36V ligand | Cereblon (CRBN) or VHL | Forms a ternary complex between the fusion protein and the E3 ligase, inducing degradation. | nih.govchemicalprobes.org |
| HaloPROTAC | HaloTag | Chloroalkane (binds HaloTag) | VHL (e.g., via HaloPROTAC3) | Irreversibly binds the HaloTag fusion protein and recruits an E3 ligase for degradation. | nih.govresearchgate.netpromega.com |
Aptamer-PROTAC Conjugates
A significant challenge in developing PROTACs is the requirement for a high-affinity ligand for the protein of interest. nih.govnih.gov To overcome this limitation for proteins that are difficult to target with small molecules, researchers have developed aptamer-PROTAC conjugates. Aptamers are single-stranded DNA or RNA oligonucleotides that can fold into specific three-dimensional structures to bind target proteins with high affinity and selectivity. nih.govscispace.com
In this strategy, a nucleic acid aptamer that specifically recognizes the target protein, such as ERα, serves as the warhead to recruit the protein. nih.gov This aptamer is connected via a linker to a small molecule that recruits an E3 ubiquitin ligase. acs.org This novel class of PROTACs expands the range of targets for induced protein degradation. nih.gov
For example, researchers have constructed chimeric molecules where a known ERα-binding DNA aptamer was conjugated to ligands for cIAP, VHL, and CRBN E3 ligases. nih.govrsc.org One such conjugate, POM-ER(apt)D1, which utilizes a pomalidomide-based CRBN ligand, was shown to effectively induce the degradation of ERα via the ubiquitin-proteasome system and significantly inhibit the proliferation of MCF-7 breast cancer cells. nih.govrsc.org Another approach used the natural DNA binding sequence for ERα, the estrogen response element (ERE), as the recognition unit. nih.gov This "ERE-PROTAC" was conjugated to the VHL ligand VH032 and successfully induced the degradation of ERα in different breast cancer cell lines, presenting a method to target the DNA-binding domain of ERα rather than the more commonly targeted ligand-binding domain. nih.gov These studies demonstrate that aptamer-based PROTACs are a viable and innovative strategy for the targeted degradation of ERα. nih.govacs.org
| Aptamer-PROTAC Conjugate | ERα Recognition Moiety | E3 Ligase Ligand | Recruited E3 Ligase | Key Findings | Reference |
|---|---|---|---|---|---|
| POM-ER(apt)D1 | ERα DNA Aptamer (ER(apt)D1) | Pomalidomide (B1683931) (POM) | Cereblon (CRBN) | Showed the highest degradation-inducing activity against ERα among tested conjugates; inhibited MCF-7 cell proliferation. | nih.govrsc.org |
| LCL-ER(apt)D1 | ERα DNA Aptamer (ER(apt)D1) | LCL161 | cIAP | Reduced ERα protein levels. | nih.gov |
| VH-ER(apt)D1 | ERα DNA Aptamer (ER(apt)D1) | VH032 | VHL | Reduced ERα protein levels. | nih.gov |
| ERE-PROTAC | Estrogen Response Element (ERE) DNA sequence | VH032 | VHL | Efficiently and controllably degraded ERα in different breast cancer cells by targeting the DNA-binding domain. | nih.gov |
Preclinical Research Methodologies and Model Systems for Protac Er Studies
In Vitro Cellular Models for Mechanistic Studies
In vitro cellular models are fundamental for dissecting the molecular mechanisms by which PROTAC ER molecules induce degradation and exert their effects. These models allow for controlled experiments to evaluate compound potency, selectivity, and the cellular processes involved in PROTAC-mediated degradation.
Cell Line Selection and Characterization (e.g., ER-positive, ESR1 mutant cell lines)
The selection of appropriate cell lines is a critical first step in in vitro this compound studies. ER-positive breast cancer cell lines are commonly used due to the central role of ER in this malignancy. Examples of frequently utilized wild-type ER-expressing cell lines include MCF7, T47D, BT474, CAMA-1, and ZR-75-1. nih.gov36.112.18ijbiotech.com These cell lines allow researchers to assess the ability of PROTACs to induce degradation of the wild-type receptor.
Furthermore, to investigate the efficacy of PROTAC ERs against acquired resistance mechanisms, cell lines harboring activating mutations in the ESR1 gene (which encodes ERα) are indispensable. These mutations, often found in the ligand-binding domain (LBD) of ER, can confer resistance to traditional endocrine therapies. guidetopharmacology.orgbiorxiv.org Cell lines engineered to express clinically relevant ESR1 mutations, such as Y537S, D538G, Y537C, Y537N, E380Q, L536P, and V422del, are employed to evaluate the potency of PROTAC ERs against these resistant forms of the receptor. guidetopharmacology.orgnih.govnih.gov CRISPR/Cas9 gene editing can be used to create isogenic cell lines expressing specific ESR1 mutations, providing a controlled system to study the impact of these alterations on PROTAC activity. nih.gov
Characterization of these cell lines includes confirming ER expression levels (both wild-type and mutant), assessing their dependence on estrogen for proliferation, and understanding their signaling pathway profiles.
Assays for ER Degradation Quantification (e.g., Western Blot, Proteomics)
Quantifying the extent and kinetics of ER degradation is a primary endpoint in evaluating this compound efficacy in vitro. Several methodologies are employed for this purpose:
Western Blot: This is a widely used technique to measure the total protein levels of ER following PROTAC treatment. nih.gov36.112.18guidetopharmacology.orgnih.govfluoroprobe.comgoogleapis.com257.cz Cells are treated with varying concentrations of the PROTAC for different durations, lysed, and the protein extracts are separated by gel electrophoresis. Western blotting with specific antibodies against ER allows for visualization and quantification of the remaining ER protein compared to control or vehicle-treated cells. This method provides dose- and time-dependent degradation profiles. nih.gov36.112.18nih.gov
In-cell Western and Digital Western: These are higher-throughput variations of Western blotting that allow for the quantification of protein levels directly in cells or using automated systems. nih.gov36.112.18 In-cell Westerns utilize immunofluorescence to quantify protein levels within fixed cells in multi-well plates. Digital Western platforms like WES or JESS automate the process of protein separation, antibody incubation, and detection, providing quantitative data on protein abundance. 36.112.18
Proteomics: Mass spectrometry-based proteomics offers a global and unbiased approach to quantify protein degradation. nih.govdaneshyari.com Techniques like TMT (Tandem Mass Tag) labeling can be used to compare protein abundance across different treatment conditions. nih.gov Proteomic analysis can confirm the specific degradation of ER and also identify potential off-target effects on other proteins. For example, proteomic profiling of MCF7 cells treated with vepdegestrant showed ER as the most significantly decreased protein. nih.gov
These assays collectively provide robust evidence of PROTAC-induced ER degradation and help determine key parameters such as the half-maximal degradation concentration (DC50) and maximum degradation (Dmax). 36.112.18nih.govnih.gov
Here is a table summarizing typical ER degradation data for a this compound in MCF7 cells:
| PROTAC Compound | Cell Line | Assay Method | DC50 (nM) | Dmax (%) | Reference |
| Vepdegestrant | MCF7 | In-cell Western | ~0.9 | ~95 | nih.gov36.112.18 |
| ARV-471 | MCF7 | Western Blot | ~2 | Not specified | nih.gov |
| ERE-PROTAC | MCF-7 | Immunoblotting | <5 | Not specified | nih.gov |
| ERD-308 | MCF-7 | Not specified | 0.17 | >95 (at 5 nM) | invivochem.comuni-freiburg.de |
| Compound ZD12 | MCF-7 | Not specified | 0.3 | ~100 (at 0.3 μM) | epa.gov |
Cellular Target Engagement Assays
Cellular target engagement assays confirm that the PROTAC molecule successfully binds to its intended targets within the living cell: ER and the recruited E3 ubiquitin ligase (commonly Cereblon (CRBN) or Von Hippel-Lindau (VHL) for ER PROTACs). ijbiotech.comethernet.edu.etinvivochem.cnnih.gov These assays are crucial for understanding the mechanism of action and for optimizing PROTAC design.
Methods include:
Intracellular Binding Assays: Techniques like NanoBRET (Nano-luciferase Bioluminescence Resonance Energy Transfer) can directly measure the engagement of a PROTAC with its target protein (ER or E3 ligase) in live cells. nih.govailab.bioguidetopharmacology.org This involves expressing the target protein fused to a luciferase and using a fluorescent tracer that binds to the target or the PROTAC. Energy transfer occurs upon binding, producing a measurable signal. These assays can determine the intracellular affinity of the PROTAC for its targets. nih.gov
Biochemical Assays: While cellular assays are preferred for confirming engagement in a physiological context, biochemical assays can also be used to demonstrate the interaction between the PROTAC and purified or recombinant target proteins and E3 ligases in vitro. nih.gov For example, CRBN:probe displacement assays can evaluate the interaction between a PROTAC, CRBN, and a probe molecule. nih.gov
Ternary Complex Formation Assays: These assays aim to demonstrate the formation of the trimeric complex consisting of the PROTAC, ER, and the E3 ligase. Techniques such as immunoprecipitation followed by Western blot or size-exclusion chromatography can be used to detect the co-association of the three components in cell lysates or with purified proteins. nih.gov36.112.18
Target engagement assays provide valuable insights into the binding kinetics and intracellular availability of PROTAC ERs, helping to explain their cellular potency. nih.gov
Functional Assays to Elucidate Signaling Pathway Modulation (e.g., Luciferase Reporter Assays, Gene Expression Analysis)
Beyond protein degradation, it is essential to assess the functional consequences of ER degradation by PROTACs on downstream signaling pathways and cellular processes. ER is a transcription factor that regulates the expression of numerous genes involved in cell proliferation, survival, and differentiation. ijbiotech.com
Relevant functional assays include:
Gene Expression Analysis: Techniques such as quantitative real-time PCR (RT-qPCR) or RNA sequencing are used to measure the transcript levels of known ER-regulated genes following PROTAC treatment. nih.govnih.govuni-freiburg.denih.govinvivochem.cn Downregulation of classical ER target genes like PGR (Progesterone Receptor), GREB1 (Growth Regulation by Estrogen in Breast Cancer 1), and TFF1 (Trefoil Factor 1) indicates successful inhibition of ER transcriptional activity. nih.govnih.govuni-freiburg.denih.gov
Luciferase Reporter Assays: These assays utilize cell lines transfected with a luciferase gene under the control of an estrogen response element (ERE) or the promoter of an ER-regulated gene. nih.govdaneshyari.com PROTAC-induced degradation of ER leads to reduced transcriptional activity at these promoters, resulting in decreased luciferase expression and luminescence, which can be easily quantified.
Cell Proliferation Assays: Measuring the inhibition of cancer cell growth is a direct assessment of the functional impact of ER degradation. Assays such as MTT, MTS, or CellTiter-Glo are used to quantify viable cell number after treatment with varying concentrations of PROTACs. nih.govnih.govnih.govuni-freiburg.denih.govinvivochem.cnnih.govguidetoimmunopharmacology.org PROTAC ERs are expected to inhibit the proliferation of ER-dependent cell lines. nih.govnih.govnih.govguidetoimmunopharmacology.org
These functional assays demonstrate that PROTAC-mediated ER degradation translates into the desired biological outcome of inhibiting ER-driven cellular processes.
CRISPR/Cas9-Based Genetic Screening for Resistance Mechanisms
CRISPR/Cas9 gene editing technology is a powerful tool for systematically identifying genetic alterations that confer resistance to PROTAC ERs. invivochem.comcenmed.comnih.govnih.govubn.rs.ba Whole-genome CRISPR knockout screens involve using a library of guide RNAs (gRNAs) to disrupt genes across the entire genome in PROTAC-treated cancer cell lines. invivochem.comcenmed.comnih.gov Cells that survive and proliferate in the presence of the PROTAC are enriched for gRNAs targeting genes whose loss confers resistance.
Studies using CRISPR/Cas9 screening with PROTAC ERs like ARV-471 have identified potential resistance mechanisms. invivochem.comcenmed.comnih.gov For instance, loss of CRBN, the gene encoding the E3 ligase recruited by ARV-471, was identified as a mechanism of resistance, as it is essential for the PROTAC-mediated degradation process. invivochem.comcenmed.com Additionally, loss of genes involved in alternative signaling pathways, such as PTEN and NF2 (which can activate the PI3K and MAPK pathways, respectively), have also been implicated, suggesting that activation of bypass mechanisms can contribute to resistance. invivochem.comcenmed.com
CRISPR/Cas9 screening provides an unbiased approach to anticipate potential clinical resistance mechanisms and identify novel therapeutic targets or combination strategies to overcome them. invivochem.comcenmed.comnih.govnih.gov
In Vivo Preclinical Models for Mechanistic Elucidation
In vivo preclinical models, primarily rodent models, are essential for evaluating the efficacy of PROTAC ERs in a complex biological system and further elucidating their mechanisms of action, pharmacokinetics, and pharmacodynamics.
Common in vivo models for this compound studies include:
Xenograft Models: These involve implanting human ER-positive breast cancer cell lines (e.g., MCF7) into immunocompromised mice. nih.govnih.govgoogleapis.cominvivochem.cnnih.govguidetoimmunopharmacology.orgbidd.group Estrogen supplementation is often required for the growth of these tumors. These models are used to assess the ability of orally administered PROTAC ERs to inhibit tumor growth (Tumor Growth Inhibition, TGI) and induce ER degradation in tumor tissues. nih.govnih.govgoogleapis.cominvivochem.cnnih.govguidetoimmunopharmacology.orgbidd.group Studies with vepdegestrant (ARV-471) in MCF7 orthotopic xenograft models have shown dose-dependent tumor growth inhibition and significant ER degradation in tumors, often superior to that observed with traditional SERDs like fulvestrant (B1683766). nih.govnih.govnih.govguidetoimmunopharmacology.orgbidd.group
Here is a table summarizing in vivo efficacy data for Vepdegestrant (ARV-471) in MCF7 xenograft models:
| PROTAC Compound | Model System | Dose (mg/kg daily) | Tumor Growth Inhibition (%) | Tumor ER Degradation (%) (at study termination) | Reference |
| Vepdegestrant | MCF7 orthotopic xenograft | 3 | 85 | ≥94 | nih.gov36.112.18 |
| Vepdegestrant | MCF7 orthotopic xenograft | 10 | 98 | ≥94 | nih.gov36.112.18 |
| Vepdegestrant | MCF7 orthotopic xenograft | 30 | 120 | ≥94 | nih.gov36.112.18 |
| ARV-471 | MCF7 xenograft | 3 | Significant TGI | >90 | nih.govnih.govguidetoimmunopharmacology.org |
| ARV-471 | MCF7 xenograft | 10 | Significant TGI | >90 | nih.govnih.govguidetoimmunopharmacology.org |
| ARV-471 | MCF7 xenograft | 30 | Significant TGI | >90 | nih.govnih.govguidetoimmunopharmacology.org |
Patient-Derived Xenograft (PDX) Models: PDX models are established by implanting tumor tissue directly from patients into immunocompromised mice. nih.govbidd.group These models are considered more representative of human tumors, including their heterogeneity and mutational landscape. nih.govbidd.group PDX models harboring ESR1 mutations are particularly valuable for evaluating the efficacy of PROTAC ERs in a setting of acquired endocrine resistance. nih.govguidetopharmacology.orgbidd.group Vepdegestrant has shown efficacy in hormone-independent mutant ER Y537S PDX models, including those resistant to palbociclib (B1678290). nih.govbidd.group
Genetically Engineered Mouse Models (GEMMs): While less common for initial this compound studies compared to xenografts, GEMMs that develop ER-driven breast tumors can provide insights into the effects of PROTACs in a native tumor microenvironment.
Uterotrophic Models: Immature rat uterotrophic models are used to assess the estrogenic or anti-estrogenic activity of compounds. nih.gov In these models, PROTAC ERs are expected to degrade uterine ER and demonstrate anti-estrogenic effects, without exhibiting agonist activity. nih.gov
In vivo studies allow for the evaluation of this compound efficacy in inhibiting tumor growth, their ability to reach and degrade ER in tumor tissue, and their impact on systemic ER levels. They also provide data on the relationship between ER degradation and tumor response, supporting the PROTAC mechanism of action. nih.govguidetopharmacology.orgnih.govbidd.group Challenges in in vivo studies can include achieving sufficient tumor exposure and metabolic stability of the PROTAC molecule. chem960.comguidetoimmunopharmacology.org
Xenograft Models for Studying ER Degradation in a Physiological Context
Xenograft models, typically involving the subcutaneous or orthotopic implantation of human breast cancer cell lines into immunocompromised mice, are widely used to study the efficacy of this compound degraders in a living system. These models allow for the assessment of a compound's ability to reach the tumor site, penetrate tissues, induce ER degradation in a complex microenvironment, and ultimately impact tumor growth.
Studies utilizing MCF7 orthotopic xenograft models have demonstrated the ability of PROTAC ERs, such as vepdegestrant (ARV-471), to induce substantial tumor growth inhibition (TGI). In one study, vepdegestrant achieved TGI ranging from 87% to 123% in MCF7 orthotopic xenograft models. aacrjournals.orgresearchgate.netnih.govfigshare.com This performance was notably superior to that of the selective estrogen receptor degrader (SERD) fulvestrant, which showed TGI between 31% and 80% in the same models. aacrjournals.orgresearchgate.netnih.govfigshare.com Oral administration of ER PROTACs has been shown to provide more robust TGI and ERα degradation compared to fulvestrant in orthotopic MCF7 xenograft models. arvinas.comarvinas.com Another ER PROTAC degrader, GLR203801, also demonstrated significantly enhanced antitumor efficacy compared to ARV-471 in five ER+ xenograft models, including MCF-7, T-47D, and ZR-75-1 wild-type cell line-derived xenografts. aacrjournals.org Tumor regression was observed with GLR203801 in wild-type xenograft models, and it degraded over 95% of ER in MCF-7 wild-type tumor tissue. aacrjournals.org Similarly, the VHL-based ER PROTAC 18c promoted the degradation of ERα and inhibited tumor growth in the MCF-7 xenograft model. rsc.org SNIPER(ER)-87, which recruits XIAP for degradation, also significantly reduced ERα protein levels and inhibited tumor progression in the MCF-7 tumor xenograft mouse model. rsc.org ERD-3111 showed tumor regression and completely inhibited tumor growth in wild-type MCF-7 xenograft models. scienceopen.com
The level of ER degradation in these xenograft models often correlates with the observed antitumor activity. For instance, vepdegestrant at doses of 3, 10, and 30 mg/kg daily resulted in 85%, 98%, and 120% TGI, respectively, in the orthotopic MCF7 CDX model. nih.gov At the study termination, robust degradation of ER (≥94%) at all dose levels was associated with this potent antitumor activity. nih.gov In a separate experiment, single-agent vepdegestrant (30 mg/kg daily) induced 105% TGI compared to 46% TGI with single-agent fulvestrant in the same model, with vepdegestrant achieving greater in vivo ER degradation (≥90%) compared to fulvestrant (63%-65%). aacrjournals.orgnih.gov
| This compound Compound | Model System | ER Status (if specified) | ER Degradation (%) | Tumor Growth Inhibition (TGI %) | Comparator (if any) | Comparator TGI (%) | Source |
| Vepdegestrant (ARV-471) | MCF7 orthotopic xenograft | Wild-type | ≥94 (at all doses) | 85-120 (dose-dependent) | Fulvestrant | 31-80 | aacrjournals.orgresearchgate.netnih.govfigshare.com |
| Vepdegestrant (ARV-471) | MCF7 orthotopic xenograft | Wild-type | ≥90 | 105 | Fulvestrant | 46 | aacrjournals.orgnih.gov |
| GLR203801 | MCF-7 xenograft | Wild-type | >95 | Significantly enhanced vs ARV-471 | ARV-471 | Not specified | aacrjournals.org |
| 18c | MCF-7 xenograft | Not specified | Promoted | Inhibited | None | N/A | rsc.org |
| SNIPER(ER)-87 | MCF-7 tumor xenograft | Not specified | Significantly reduced | Inhibited | None | N/A | rsc.org |
| ERD-3111 | MCF-7 xenograft | Wild-type | Significant reduction | Complete inhibition | None | N/A | scienceopen.com |
Patient-Derived Xenograft (PDX) Models for Investigating Degradation in Relevant Genetic Backgrounds
Patient-derived xenograft (PDX) models, created by implanting tumor tissue directly from patients into immunocompromised mice, offer a higher degree of clinical relevance as they retain much of the heterogeneity and genetic characteristics of the original human tumor, including clinically relevant mutations like those in ESR1. These models are particularly valuable for evaluating the efficacy of PROTAC ERs in overcoming resistance mechanisms observed in patients.
Vepdegestrant (ARV-471) has been evaluated in PDX models, including the hormone-independent ER Y537S mutant breast cancer model ST941/HI and its palbociclib-resistant derivative ST941/HI/PBR. aacrjournals.orgresearchgate.netnih.govfigshare.com In the ST941/HI model, vepdegestrant achieved tumor regression and demonstrated substantial TGI (107% at 30 mg/kg daily), which was associated with an 88% reduction in ER levels. springermedizin.de In the same model, fulvestrant showed only 62% TGI and a 63% reduction in ER levels. springermedizin.de Vepdegestrant was similarly efficacious in the palbociclib-resistant ST941/HI/PBR model, achieving 102% TGI. aacrjournals.orgresearchgate.netnih.govfigshare.com
Another this compound, AZ'6421, a VHL-targeting orally bioavailable degrader, was tested in the CTC174 PDX model, which harbors a D538G mutation in ESR1. nih.govnih.gov Increasing doses of AZ'6421 showed a dose-dependent reduction in ERα levels, achieving approximately 70% degradation at 30 mg/kg. nih.gov However, increasing the dose further did not result in increased degradation, suggesting a plateau at around 70% ERα degradation in this model. nih.gov ERD-3111 also demonstrated significant tumor regression and complete tumor growth inhibition in two clinically relevant ESR1 mutation (Y537S and D538G) xenograft models. rsc.orgscienceopen.com ARV-471 administered orally at 10 mg/kg inhibited tumor growth by 99% in a preclinical Y537S PDX model, showing better TGI than fulvestrant. rsc.org
| This compound Compound | Model System | ER Status (if specified) | ER Degradation (%) | Tumor Growth Inhibition (TGI %) | Comparator (if any) | Comparator TGI (%) | Source |
| Vepdegestrant (ARV-471) | ST941/HI PDX | ER Y537S mutant | 88 | 107 | Fulvestrant | 62 | springermedizin.de |
| Vepdegestrant (ARV-471) | ST941/HI/PBR PDX | ER Y537S mutant, palbociclib-resistant | Not specified | 102 | None | N/A | aacrjournals.orgresearchgate.netnih.govfigshare.com |
| AZ'6421 | CTC174 PDX | ER D538G mutant | ~70 (at 30 mg/kg) | Not specified | AZD9833 (SERD) | ~90 | nih.gov |
| ERD-3111 | ESR1 mutant xenografts | Y537S, D538G mutants | Significant reduction | Complete inhibition | None | N/A | rsc.orgscienceopen.com |
| ARV-471 | Y537S PDX | ER Y537S mutant | Not specified | 99 | Fulvestrant | Not specified | rsc.org |
Considerations for In Vitro / In Vivo Disconnect in this compound Research
A notable challenge in the development of PROTAC ERs, and PROTACs in general, is the potential for a disconnect between promising in vitro activity and observed in vivo efficacy. nih.govnih.govresearchgate.netoxfordglobal.com While a PROTAC may demonstrate potent ER degradation in cell culture, its performance in complex in vivo systems can be suboptimal. nih.govnih.gov
One significant factor contributing to this in vitro/in vivo disconnect is metabolic instability. nih.govnih.govresearchgate.net PROTAC molecules, being relatively larger and more complex than traditional small molecules, can be susceptible to metabolism, particularly in the liver. nih.govresearchgate.net This metabolism can lead to the generation of metabolites, which may compete with the intact PROTAC for binding to the target protein (ER) or the E3 ligase, thereby limiting the extent of ternary complex formation and subsequent degradation. nih.govnih.govoxfordglobal.com
Research on the VHL-targeting ERα PROTAC, AZ'6421, highlighted this issue. nih.govnih.govresearchgate.net Despite showing excellent ERα degradation in vitro, the in vivo degradation in the CTC174 PDX model plateaued at around 70%, lower than expected based on in vitro data. nih.gov Investigation revealed that metabolic instability of the PROTAC linker generated metabolites that competed for binding to ERα with the full PROTAC, thus limiting degradation. nih.govnih.govoxfordglobal.com This observation underscores the critical need for designing metabolically stable PROTACs to ensure maximal efficacy in vivo and emphasizes that optimization of the linker is a key consideration in PROTAC design. nih.govnih.govresearchgate.net The in vivo predictive value of in vitro metabolic data can be limited, as in vitro incubations may not fully account for factors like unspecific drug binding in vivo, where only the unbound fraction interacts with enzymatic proteins. researchgate.net This further contributes to the in vitro-in vivo disconnect. researchgate.net Early in vivo studies and a tailored in vitro DMPK (Drug Metabolism and Pharmacokinetics) discovery assay cascade are suggested to address this. researchgate.net
Future Directions and Unaddressed Research Questions
Expanding the Repertoire of E3 Ligases for PROTAC ER
Most current ER PROTACs primarily utilize Cereblon (CRBN) and Von Hippel-Lindau (VHL) E3 ligases rsc.orgresearchgate.net. However, the human genome encodes over 600 E3 ligases, and exploring a broader range of these ligases offers several potential advantages nomuraresearchgroup.comacs.org. Utilizing different E3 ligases could help overcome resistance mechanisms that may arise from mutations or alterations in CRBN or VHL rsc.orgacs.org. Additionally, targeting E3 ligases that are selectively expressed in tumor cells could lead to the development of PROTAC ERs with improved tissue specificity, potentially reducing off-target degradation and associated toxicities in healthy tissues researchgate.netacs.org. Research is ongoing to identify and validate new E3 ligases and their ligands for targeted protein degradation applications, which could expand the toolbox for designing next-generation ER PROTACs rsc.orgacs.org.
Strategies to Overcome this compound Resistance Mechanisms
Despite their potential to bypass some existing resistance mechanisms to endocrine therapy, such as ESR1 activating mutations, resistance to PROTAC-induced ER degradation can still emerge nih.govclinicaloptions.comnih.gov. Potential mechanisms of acquired resistance to PROTAC therapy theoretically include the loss or alteration of the PROTAC targets, such as ER loss or CRBN loss nih.gov. However, studies in breast cancer models have suggested different resistance profiles compared to other cancer types nih.gov. Future research is crucial to fully elucidate the mechanisms underlying resistance to PROTAC ERs in relevant cancer models and clinical settings nih.govresearchgate.net. Strategies to overcome resistance may involve the development of PROTACs targeting different domains of ER, such as the DNA-binding domain (DBD), which could be effective against ligand-binding domain (LBD) mutations rsc.orgacs.orgacs.org. Exploring combination therapies with other targeted agents, such as CDK4/6 or mTOR inhibitors, also holds promise for addressing resistance and improving outcomes researchgate.netclinicaloptions.com.
Elucidating the Full Spectrum of Off-Target Degradation (from a research characterization perspective)
While PROTACs offer the advantage of catalytic degradation, the potential for off-target effects remains a critical area for research characterization nih.govcas.org. Off-target degradation, where the PROTAC induces the degradation of proteins other than the intended target, could lead to undesirable side effects nih.govcas.orgresearchgate.net. Comprehensive characterization of off-target effects from a research perspective involves employing advanced proteomic techniques to identify all proteins degraded in response to this compound treatment in various cell types and models researchgate.net. Understanding the mechanisms behind any observed off-target degradation is essential for designing more selective PROTACs with improved safety profiles cas.org. This includes investigating the role of linker design, E3 ligase specificity, and target protein presentation in influencing unintended degradation events researchgate.net.
Optimizing Ternary Complex Formation and Cooperativity
Efficient and productive ternary complex formation between the PROTAC, the target protein (ER), and the E3 ligase is fundamental to successful targeted protein degradation rsc.orgchemrxiv.orgcytivalifesciences.com. The stability and cooperativity of this ternary complex are key factors influencing the efficiency and selectivity of degradation chemrxiv.orgcytivalifesciences.comacs.orgnih.gov. Future research aims to gain a deeper understanding of the structural and energetic factors that govern ternary complex formation and cooperativity for PROTAC ERs chemrxiv.orgcytivalifesciences.comacs.orgnih.gov. This involves using techniques such as X-ray crystallography, cryo-EM, and biophysical methods like Surface Plasmon Resonance (SPR) to study the interactions within the complex chemrxiv.orgcytivalifesciences.com. Computational modeling and simulation can also play a significant role in predicting and optimizing PROTAC design for enhanced ternary complex formation and favorable protein-protein interactions between ER and the recruited E3 ligase acs.orgnih.govarxiv.org.
Investigating this compound in Diverse Biological Systems Beyond Current Focus
While the primary focus for this compound development has been on ER+ breast cancer, ERα is also expressed in other tissues and plays roles in various biological processes rsc.orgnih.gov. Future research could explore the potential application of PROTAC ERs in other ER-related diseases or in understanding the fundamental biology of ER in diverse cellular contexts nih.govnih.gov. This could include investigating their effects in other hormone-sensitive cancers (e.g., ovarian, prostate, colon, endometrial cancer) where ERα is expressed nih.govresearchgate.net. Furthermore, PROTAC ERs could serve as valuable chemical tools to study the specific functions of ERα degradation in different physiological and pathological settings beyond oncology researchgate.netresearchgate.net.
Q & A
Q. What is the molecular mechanism of PROTAC ERα degraders?
this compoundα degraders are heterobifunctional molecules that bind estrogen receptor α (ERα) and an E3 ubiquitin ligase (e.g., VHL or cereblon) via separate ligands connected by a linker. This ternary complex facilitates ubiquitination of ERα, marking it for proteasomal degradation. The process bypasses traditional inhibition, enabling complete elimination of ERα, which is critical in hormone-resistant cancers .
Q. Which E3 ligases are commonly utilized in this compoundα design?
VHL (Von Hippel-Lindau) and cereblon are the primary E3 ligases used. VHL-based PROTACs (e.g., ERD-308) often show superior degradation efficiency compared to cereblon-based designs in ER+ breast cancer models, as demonstrated by DC50 values of 0.17 nM in MCF-7 cells. Cereblon ligands, however, are favored in orally bioavailable PROTACs (e.g., ERD-3111) .
Q. How do this compoundα degraders compare to SERDs like fulvestrant?
PROTACs achieve more complete ERα degradation at lower concentrations. For example, ERD-308 induces >95% ERα degradation at 5 nM, whereas fulvestrant requires higher doses and shows partial efficacy. PROTACs also demonstrate stronger antiproliferative effects in vitro (IC50: 0.77 nM vs. fulvestrant’s 43.8% Imax) .
Q. What cell lines are standard for evaluating this compoundα activity?
ER+ breast cancer lines like MCF-7 and T47D are widely used. These models validate degradation efficacy (via Western blot) and functional outcomes (e.g., suppression of ER-regulated genes like GREB1) .
Advanced Research Questions
Q. How does linker length and composition impact this compoundα efficacy?
Optimal linker length is critical for ternary complex formation. A 16-atom chain between the ERα ligand and E3 ligase-binding motif maximizes degradation efficiency by balancing spatial flexibility and stability. For example, PROTACs with PEG-based linkers (e.g., ERD-308) show DC50 values <1 nM, while shorter or rigid linkers reduce activity .
Q. What strategies address conflicting data on this compoundα degradation efficiency?
Discrepancies arise from variations in E3 ligase selectivity, cell-specific ubiquitin-proteasome activity, and linker design. Methodologically, comparative studies using isoform-selective PROTACs (e.g., VHL vs. cereblon recruitment) and structural optimization (e.g., C7α vs. C16α linker attachment) can resolve inconsistencies .
Q. How can this compoundα degraders overcome resistance in mutant ER+ cancers?
PROTACs targeting mutant ERα (e.g., Y537S, D538G) require ligands with retained binding affinity. UM-ERD-4001, a cereblon-based degrader, effectively degrades both wild-type and mutant ERα in vivo, achieving tumor regression in xenograft models resistant to SERDs .
Q. What structural modifications enhance this compoundα oral bioavailability?
Introducing polar groups (e.g., PEG) in linkers and optimizing cereblon ligands (e.g., TX-16) improve solubility and pharmacokinetics. ERD-3111, an orally efficacious PROTAC, demonstrates >90% oral absorption and sustained tumor ERα suppression in mice .
Q. How do dual-headed PROTACs improve ERα degradation?
Dual-headed PROTACs (e.g., Compound 5) incorporate two ERα-binding ligands, tripling binding affinity (Kd: 2.14 μM → 0.71 μM) and enhancing ternary complex stability. This design achieves near-complete ERα degradation at 10 μM, outperforming single-headed analogs .
Q. What in vitro assays validate this compoundα activity beyond Western blotting?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
